4-Bromo-5-methylisoxazole
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-4(5)2-6-7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDZMDRGAWHCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7064-37-1 | |
| Record name | 4-bromo-5-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methylisoxazole from Ethyl Acetoacetate
This technical guide provides a detailed overview of a viable synthetic pathway for producing this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, ethyl acetoacetate, and proceeds through a two-step sequence involving the formation of the isoxazole core followed by regioselective bromination.
This document outlines detailed experimental protocols, presents quantitative data in tabular format for clarity, and includes a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory implementation.
Overall Synthetic Pathway
The synthesis of this compound from ethyl acetoacetate is efficiently achieved in two primary steps:
-
Step 1: Cyclocondensation to form 5-Methylisoxazole. Ethyl acetoacetate is reacted with hydroxylamine to form the 5-methylisoxazole ring. This reaction is a classic method for constructing the isoxazole heterocycle.
-
Step 2: Electrophilic Bromination. The intermediate, 5-methylisoxazole, undergoes regioselective bromination at the C4 position to yield the final product, this compound.
The logical flow of this synthesis is depicted in the workflow diagram below.
Figure 1: Overall synthesis pathway for this compound.
Step 1: Synthesis of 5-Methylisoxazole
The initial step involves the formation of the isoxazole ring through the condensation of ethyl acetoacetate with a hydroxylamine salt. The reaction proceeds by initial formation of an oxime intermediate with the keto-group of ethyl acetoacetate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. Using a base like sodium acetate is crucial for neutralizing the hydroxylamine salt and facilitating the reaction.[1]
Experimental Protocol
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium acetate (1.1 equivalents) in a minimal amount of water.
-
Addition of Reactants: To this solution, add ethanol, followed by ethyl acetoacetate (1.0 equivalent). Cool the mixture to approximately -5°C using an ice-salt bath.
-
Hydroxylamine Addition: Prepare a solution of hydroxylamine sulfate (0.54 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled reaction mixture over a period of one hour with vigorous stirring, ensuring the internal temperature is maintained at or below 0°C.
-
Reaction Progression: After the addition is complete, continue stirring at 0°C for an additional 30 minutes. Allow the mixture to warm to room temperature and then heat to reflux (approximately 85-90°C) for 30 minutes.
-
Work-up and Isolation: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-methylisoxazole.
-
Purification: The crude product can be purified by vacuum distillation to afford pure 5-methylisoxazole.
Quantitative Data
| Parameter | Value / Condition | Reference |
| Reactants | Ethyl Acetoacetate, Hydroxylamine Sulfate, Sodium Acetate | [1] |
| Stoichiometry | EAA:Hydroxylamine Sulfate:NaOAc = 1 : 0.54 : 1.1 | [1] |
| Solvent | Ethanol / Water | [1] |
| Temperature | -5°C to 0°C (addition), then Reflux (85-90°C) | [1] |
| Reaction Time | ~2 hours (addition + stirring) + 30 min (reflux) | [1] |
| Typical Yield | >75% (for related carboxylate synthesis) | [2] |
Step 2: Synthesis of this compound
The second step is the regioselective bromination of the 5-methylisoxazole intermediate. The C4 position of the isoxazole ring is susceptible to electrophilic substitution. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the bromine source, often in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
Experimental Protocol
-
Reaction Setup: In a dry, three-necked round-bottomed flask under an inert atmosphere (e.g., argon), dissolve 5-methylisoxazole (1.0 equivalent) in anhydrous DMF.
-
Cooling: Cool the solution to -78°C using a dry ice-acetone bath.
-
Base Addition (optional, for lithiation-bromination): For highly regioselective bromination, a lithiation step can precede bromination. Slowly add a strong base like lithium bis(trimethylsilyl)amide (LHMDS, 1.05 equivalents) while maintaining the temperature below -65°C. Stir for 30 minutes.[3] (Note: Direct bromination with NBS is also possible but may yield other isomers).
-
Brominating Agent Addition: Prepare a solution of N-Bromosuccinimide (NBS, 1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -65°C.[3]
-
Reaction Progression: Stir the mixture at -78°C for 30-60 minutes.
-
Quenching: Quench the reaction by adding an aqueous solution (e.g., 2N NaOH or saturated sodium thiosulfate) while allowing the mixture to warm.[3]
-
Work-up and Isolation: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., heptanes/isopropanol) or by column chromatography on silica gel to yield pure this compound.[3]
Quantitative Data
| Parameter | Value / Condition | Reference |
| Reactants | 5-Methylisoxazole, N-Bromosuccinimide (NBS) | [3] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | [3] |
| Temperature | -78°C | [3] |
| Reaction Time | 30-60 minutes | [3] |
| Purification | Recrystallization or Column Chromatography | [3] |
| Typical Yield | 70-85% | [3] |
References
physical and chemical properties of 4-Bromo-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-5-methylisoxazole. Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on its precursor, 5-methylisoxazole, and related derivatives to provide a comparative context. All quantitative data is summarized in structured tables, and a logical workflow for its potential synthesis is provided.
Core Physical and Chemical Properties
This compound is a halogenated derivative of 5-methylisoxazole. While specific experimental data for this compound is scarce, the available information from various chemical suppliers and databases is presented below. It is important to note that some reported values, particularly the boiling and flash points, appear unusually high for a molecule of this size and may be inaccurate predictions. For a more reasonable estimation, the boiling point of its isomer, 3-bromo-5-methylisoxazole, is included for comparison.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 5-Methylisoxazole (Precursor) | 3-bromo-5-methylisoxazole (Isomer) |
| CAS Number | 7064-37-1[1][2] | 5765-44-6 | 25741-97-3 |
| Molecular Formula | C₄H₄BrNO[1][2] | C₄H₅NO | C₄H₄BrNO |
| Molecular Weight | 161.99 g/mol [3] | 83.09 g/mol | 161.98 g/mol |
| Boiling Point | 548.1°C at 760 mmHg (Likely inaccurate) | 116-122°C | 202.1°C at 760 mmHg |
| Density | 1.32 g/cm³ | 1.0224 g/cm³ at 20°C | 1.654 g/cm³ |
| Refractive Index | 1.507 | 1.438 | 1.507 |
| Flash Point | 285.3°C (Likely inaccurate) | 30.0°C | 76°C |
Spectroscopic Data
Table 2: Spectroscopic Data for 5-Methylisoxazole
| Spectrum Type | Key Features |
| ¹H NMR | δ (ppm): 8.017 (s, 1H), 5.930 (s, 1H), 2.394 (s, 3H)[4] |
| ¹³C NMR | δ (ppm): 168.78, 150.46, 100.91, 11.93[4] |
| IR (liquid film) | Characteristic peaks for C-H, C=N, and C=C stretching. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 83.[5] |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is largely dictated by the isoxazole ring and the presence of the bromine atom. The isoxazole ring is an aromatic heterocycle, and the bromine at the 4-position can potentially participate in various cross-coupling reactions, making it a useful synthetic intermediate.
Logical Synthesis Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a logical synthetic route would involve the direct bromination of 5-methylisoxazole. This electrophilic aromatic substitution would likely proceed using a standard brominating agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5-Methylisoxazole(5765-44-6) IR Spectrum [chemicalbook.com]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylisoxazole(5765-44-6) 1H NMR spectrum [chemicalbook.com]
- 5. Isoxazole, 5-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Reactivity of the Isoxazole Ring in 4-Bromo-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, and understanding its reactivity is paramount for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the reactivity of the isoxazole ring, with a specific focus on 4-bromo-5-methylisoxazole. We delve into the synthesis of this key building block and detail its participation in a variety of synthetically important transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic and electrophilic substitutions, and ring-opening reactions. This document aims to serve as a valuable resource for researchers by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the strategic utilization of this compound in drug discovery and development.
Introduction
The isoxazole moiety is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-relationship. This structural motif is present in a wide array of biologically active compounds and approved drugs, highlighting its importance as a pharmacophore. The unique electronic properties of the isoxazole ring, characterized by the electronegativity of the heteroatoms, render it susceptible to a range of chemical transformations.
This compound is a particularly versatile building block. The presence of a bromine atom at the C4 position provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The methyl group at the C5 position and the inherent reactivity of the isoxazole ring itself offer further opportunities for functionalization. This guide will systematically explore these reactive sites.
Synthesis of this compound
The preparation of this compound is a critical first step for its utilization in further synthetic endeavors. A common and effective method involves the bromination of a suitable 5-methylisoxazole precursor.
Experimental Protocol: Bromination of 5-methylisoxazole
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
To a solution of 5-methylisoxazole (1.0 eq) in a suitable solvent such as glacial acetic acid, bromine (1.0-1.2 eq) is added dropwise at a controlled temperature, typically between 0 and 25 °C. The reaction mixture is stirred for a period of 1 to 12 hours, during which the progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the addition of a reducing agent, such as aqueous sodium thiosulfate, to consume any unreacted bromine. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with saturated aqueous sodium bicarbonate and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removal of the solvent under reduced pressure, the crude product can be purified by distillation or column chromatography on silica gel to afford this compound.
Quantitative Data:
| Precursor | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 5-methylisoxazole | Br₂ | Acetic Acid | 12 | 75-85 | General procedure |
Reactivity at the C4-Position: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C4 position of this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis and drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq), are combined in a suitable solvent system like a mixture of toluene and water or 1,4-dioxane and water. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data:
| Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 12 | 80-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 10 | 75-85 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Caption: Heck reaction of this compound.
Experimental Protocol:
A mixture of this compound (1.0 eq), an alkene (e.g., styrene or an acrylate, 1.1-1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and an organic or inorganic base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃)) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 140 °C. Upon completion, the reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup and extraction, followed by purification of the crude product by column chromatography.
Quantitative Data:
| Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 70-80 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 80 | 65-75 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
To a solution of this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), are added. The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80 °C. After the starting material is consumed, the reaction mixture is filtered, and the solvent is evaporated. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
Quantitative Data:
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 50 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄/CuI | DIPA | DMF | RT | 75-85 |
Reactivity of the Isoxazole Ring
Beyond the versatile C4-bromo group, the isoxazole ring itself exhibits characteristic reactivity patterns, including susceptibility to nucleophilic and electrophilic attack, as well as ring-opening under certain conditions.
Nucleophilic Substitution
Direct nucleophilic aromatic substitution (SₙAr) on the isoxazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of the bromine atom can influence the electron distribution and, in some cases, facilitate substitution, particularly if the ring is further activated by electron-withdrawing groups. Reactions with strong nucleophiles like alkoxides or amines may proceed under forcing conditions.
Electrophilic Substitution
Electrophilic substitution on the isoxazole ring typically occurs at the C4 position, which is the most electron-rich carbon. In this compound, this position is already substituted. Electrophilic attack at other positions (C3) is less favorable. Further electrophilic substitution on the isoxazole ring of this compound is therefore not a common reaction pathway.
Ring-Opening Reactions
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening. This reactivity provides a pathway to synthetically useful acyclic intermediates.
Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) can lead to the cleavage of the N-O bond, typically affording an enaminone intermediate.
Base-Induced Ring Opening: Strong bases can deprotonate the methyl group at the C5 position, initiating a cascade of reactions that can result in ring cleavage.
Spectroscopic Data
The characterization of this compound and its derivatives relies heavily on spectroscopic techniques.
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.1 (C5), 158.9 (C3), 95.8 (C4), 11.8 (CH₃).
Note: Specific shifts may vary slightly depending on the solvent and instrument.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its reactivity is dominated by the C4-bromo group, which readily participates in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The isoxazole ring itself, while generally stable, can undergo ring-opening reactions under specific conditions, providing access to different chemical scaffolds. This guide has provided a detailed overview of the synthesis and reactivity of this compound, complete with experimental protocols and quantitative data, to aid researchers in the strategic design and execution of their synthetic routes toward novel and biologically active molecules.
The Versatility of 4-Bromo-5-methylisoxazole: A Technical Guide to its Applications in Organic Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 4-Bromo-5-methylisoxazole
This in-depth technical guide explores the significant potential of this compound as a versatile building block in modern organic synthesis. The strategic placement of a bromine atom on the isoxazole core provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. This document provides a detailed overview of its synthesis and key applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Synthesis of this compound
The preparation of this compound can be achieved through the direct bromination of 5-methylisoxazole. A common and effective method involves the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This approach offers good yields and regioselectivity for the desired 4-bromo product.
Experimental Protocol: Synthesis of this compound
A solution of 5-methylisoxazole (1.0 equivalent) in anhydrous DMF is cooled in an ice bath. To this stirred solution, N-Bromosuccinimide (1.1 equivalents) is added portion-wise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is then quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the isoxazole ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations are pivotal for the introduction of diverse substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the rapid generation of compound libraries for drug discovery and materials science.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methylisoxazoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This compound and its derivatives are excellent substrates for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids or their esters to yield the corresponding 4-substituted isoxazoles. These products are prevalent scaffolds in many biologically active molecules.
dot```dot graph Suzuki_Miyaura_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Arylboronic Acid" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd Catalyst" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Solvent" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "4-Aryl-5-methylisoxazole" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "4-Aryl-5-methylisoxazole" [label="Pd(0)/Pd(II) cycle"]; "Arylboronic Acid" -> "4-Aryl-5-methylisoxazole"; "Pd Catalyst" -> "4-Aryl-5-methylisoxazole" [style=dotted]; "Base" -> "4-Aryl-5-methylisoxazole" [style=dotted]; "Solvent" -> "4-Aryl-5-methylisoxazole" [style=dotted]; }
Caption: Sonogashira Coupling of this compound.
Table 2: Sonogashira Coupling of Brominated Isoxazole Derivatives
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 80 | 8 | 90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 70 | 12 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | K₂CO₃ | Acetonitrile | RT | 24 | 75-85 |
To a solution of a 3,5-disubstituted-4-iodoisoxazole (1.0 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent such as THF or DMF, is added an amine base like triethylamine or diisopropylethylamine (2.0-3.0 equivalents). The mixture is degassed with an inert gas. Then, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (5-10 mol%) are added. The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, until completion. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired 4-alkynylisoxazole.
Heck Reaction: Synthesis of 4-Alkenyl-5-methylisoxazoles
The Heck reaction allows for the introduction of alkenyl substituents at the 4-position of the isoxazole ring through the palladium-catalyzed coupling of this compound with an alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and provides access to a wide range of functionalized olefins.
dot
Caption: Heck Reaction of this compound.
Table 3: Heck Reaction of Brominated Heterocycles (Representative Conditions)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd/C (5) | - | K₂CO₃ | NMP | 120 | 18 | 65-80 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 110 | 24 | 75-90 |
| 4 | Cyclohexene | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 130 | 36 | 50-65 |
In a sealed tube, this compound (1.0 equivalent), the alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary (e.g., a phosphine ligand, 2-10 mol%) are combined. A base such as triethylamine or potassium carbonate (1.5-2.0 equivalents) and a high-boiling polar aprotic solvent like DMF, NMP, or dioxane are added. The vessel is sealed and heated to 100-140 °C for 12-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-methylisoxazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 4-amino-5-methylisoxazole derivatives. This reaction is of great importance in medicinal chemistry, as the aminopyrazole moiety is a key pharmacophore in many drug candidates.
dot
Caption: Buchwald-Hartwig Amination of this compound.
Table 4: Buchwald-Hartwig Amination of Aryl Bromides (Representative Conditions)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 75-88 |
| 4 | Pyrrolidine | PdCl₂(dppf) (3) | - | LHMDS | THF | 80 | 12 | 82-92 |
A mixture of this compound (1.0 equivalent), the amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.5-6 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equivalents) is placed in a dry Schlenk tube under an inert atmosphere. Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C for 12-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired 4-amino-5-methylisoxazole derivative.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its facile preparation and the reactivity of the bromine atom in a range of palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of a diverse array of functionalized isoxazole derivatives. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the exploration of new chemical space and the development of novel molecules with potential applications in medicine and materials science.
4-Bromo-5-methylisoxazole: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole motif is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of novel therapeutics.[2] As a fragment, 4-Bromo-5-methylisoxazole offers a synthetically tractable starting point for fragment-based drug discovery (FBDD) campaigns targeting a range of protein classes. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological targets, and a roadmap for its application in drug discovery.
Physicochemical Properties and Synthesis
This compound is a small, halogenated heterocyclic compound with properties well-suited for fragment screening. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| This compound | C4H4BrNO | 161.99 | 7064-37-1 | [3] |
| 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | 177.00 | 5819-40-9 | [3] |
| 5-Amino-4-bromo-3-methylisoxazole | C4H5BrN2O | 177.00 | 33084-49-0 |
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 3,5-disubstituted isoxazoles. One such approach involves the reaction of α,β-dibromochalcones with hydroxylamine hydrochloride.[4] A proposed synthetic pathway is illustrated below.
Application in Fragment-Based Drug Discovery
The small size and favorable physicochemical properties of this compound make it an ideal candidate for fragment screening campaigns. The bromine atom provides a useful vector for synthetic elaboration, allowing for fragment growing, linking, or merging strategies to increase potency and selectivity.
Potential Protein Targets
Based on the activity of structurally related isoxazole-containing molecules, this compound is a promising fragment for targeting several important classes of proteins implicated in human diseases.
-
Bromodomains: These epigenetic "reader" domains recognize acetylated lysine residues on histones and other proteins, and are attractive targets in oncology and inflammation.[5] A phenyl dimethyl isoxazole chemotype has been successfully used in a fragment-based approach to develop potent bromodomain inhibitors.[6] An amino-isoxazole fragment has shown inhibitory activity against BRD4 with an IC50 of 26 nM.[5]
-
Protein Kinases: This large family of enzymes plays a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Isoxazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNK) and p38 MAP kinases, both of which are involved in inflammatory and stress responses.[8][9]
Experimental Workflow for Fragment Screening
A typical FBDD workflow utilizing this compound would involve a series of biophysical and structural biology techniques to identify and validate hits, and guide their optimization into lead compounds.
Experimental Protocols
Detailed protocols for key experiments in an FBDD campaign are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening
NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are often used for primary screening.
Protocol for STD-NMR Screening:
-
Sample Preparation: Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffered saline in D₂O). Prepare stock solutions of this compound and other fragments in a compatible deuterated solvent (e.g., DMSO-d₆).
-
Screening: For each fragment, prepare an NMR sample containing the target protein and the fragment (typically at a 1:100 to 1:200 protein-to-fragment molar ratio).
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum and an STD-NMR spectrum for each sample. The STD experiment involves selective saturation of protein resonances and observation of the transfer of this saturation to binding ligands.
-
Data Analysis: Fragments that bind to the protein will show signals in the STD spectrum. The intensity of the STD signals can be used to rank the binding affinities of the fragments.
Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
SPR is a label-free biophysical technique that can be used to confirm fragment binding and accurately measure binding kinetics and affinity.
Protocol for SPR Analysis:
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface. A reference channel with an immobilized control protein or a deactivated surface should be used to subtract non-specific binding.
-
Data Analysis: The change in the SPR signal (measured in response units, RU) is proportional to the amount of fragment bound to the protein. Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
X-ray Crystallography for Structural Elucidation
Obtaining a high-resolution crystal structure of a fragment bound to its target protein provides invaluable information for structure-based drug design.
Protocol for X-ray Crystallography:
-
Crystallization: Obtain high-quality crystals of the target protein.
-
Soaking or Co-crystallization: Introduce the fragment to the protein crystals by either soaking the crystals in a solution containing a high concentration of the fragment or by co-crystallizing the protein in the presence of the fragment.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-fragment complex.
-
Analysis: Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for further optimization.
Targeting Signaling Pathways: A Case Study with the JAK-STAT Pathway
Given the prevalence of isoxazole-containing molecules as kinase inhibitors, this compound could serve as a starting point for the development of inhibitors of key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[10][11]
An inhibitor developed from the this compound fragment could potentially bind to the ATP-binding site of a JAK kinase, preventing the phosphorylation and activation of STAT proteins. This would block the downstream signaling cascade that leads to the transcription of pro-inflammatory and pro-proliferative genes.
Conclusion
This compound represents a valuable and versatile fragment for initiating drug discovery programs. Its favorable physicochemical properties, synthetic tractability, and the proven success of the isoxazole scaffold against key drug targets like bromodomains and protein kinases make it a highly attractive starting point for FBDD. By employing a systematic workflow of biophysical screening, structural biology, and structure-based design, this simple yet potent fragment can be elaborated into novel, high-affinity ligands with the potential to address significant unmet medical needs.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Novel 4-Bromo-5-methylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of novel derivatives based on the 4-bromo-5-methylisoxazole core structure. It includes detailed experimental protocols for the synthesis of the core intermediate and its subsequent functionalization through modern cross-coupling methodologies. All quantitative data is summarized for clarity, and key chemical transformations and a relevant biological signaling pathway are visualized.
Introduction
The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The this compound core, in particular, serves as a versatile building block, allowing for the introduction of various substituents at the C-4 position through palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs. This document outlines the key synthetic routes to generate a library of novel this compound derivatives.
Synthesis of the Core Intermediate: this compound
The synthesis of the this compound core (3) is a critical first step. While direct bromination of 5-methylisoxazole can be challenging, a highly regioselective approach can be adapted from methods used for similar heterocyclic systems. This involves the deprotonation at the C-4 position using a strong base, followed by quenching with an electrophilic bromine source.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound (3)
To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, n-butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise. The mixture is stirred for 30 minutes at this temperature. A solution of 5-methylisoxazole (1.0 eq.) in anhydrous THF is then added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C. Subsequently, a solution of N-bromosuccinimide (NBS, 1.2 eq.) in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Derivatization of this compound
The bromine atom at the C-4 position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following sections detail representative protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Caption: Cross-coupling strategies for derivatization.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methylisoxazole Derivatives
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the isoxazole core and various aryl or heteroaryl moieties.
In a round-bottom flask, this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) are combined. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) is added, and the flask is evacuated and backfilled with nitrogen three times. A degassed mixture of 1,4-dioxane and water (4:1) is added, and the reaction mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Heck Reaction: Synthesis of 4-Alkenyl-5-methylisoxazole Derivatives
The Heck reaction allows for the introduction of alkenyl substituents at the C-4 position, providing access to compounds with different geometries and electronic properties.
A mixture of this compound (1.0 eq.), an alkene (e.g., styrene or an acrylate, 1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.03 eq.), tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 eq.), and triethylamine (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is heated to 100 °C in a sealed tube for 16 hours. The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and concentrated. Purification by column chromatography yields the desired 4-alkenyl-5-methylisoxazole.
Buchwald-Hartwig Amination: Synthesis of N-Aryl/Alkyl-5-methylisoxazol-4-amines
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many biologically active compounds.
To a dry Schlenk tube are added this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand such as Xantphos (0.04 eq.). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 110 °C for 18 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives. Yields and spectroscopic data are indicative and may vary based on the specific substrate and reaction conditions.
Table 1: Synthesis of this compound
| Compound | Starting Material | Reagents | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3 | 5-methylisoxazole | LDA, NBS | THF | 65-75 | 2.45 (s, 3H) | 169.8, 158.5, 95.2, 11.8 | [M+H]⁺ 162.0/164.0 |
Table 2: Synthesis of 4-Aryl-5-methylisoxazole Derivatives via Suzuki-Miyaura Coupling
| Compound | Arylboronic Acid | Catalyst/Base | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | MS (m/z) |
| 4a | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O | 85 | 7.30-7.50 (m, 5H), 2.60 (s, 3H) | [M+H]⁺ 160.1 |
| 4b | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O | 82 | 7.45 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H), 2.58 (s, 3H) | [M+H]⁺ 190.1 |
| 4c | Pyridin-3-ylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O | 78 | 8.60 (s, 1H), 7.80 (d, 1H), 7.40 (m, 1H), 2.62 (s, 3H) | [M+H]⁺ 161.1 |
Table 3: Synthesis of 4-Alkenyl-5-methylisoxazole Derivatives via Heck Reaction
| Compound | Alkene | Catalyst/Base | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | MS (m/z) |
| 5a | Styrene | Pd(OAc)₂/Et₃N | DMF | 70 | 7.20-7.60 (m, 5H), 7.10 (d, 1H), 6.90 (d, 1H), 2.55 (s, 3H) | [M+H]⁺ 186.1 |
| 5b | Ethyl acrylate | Pd(OAc)₂/Et₃N | DMF | 75 | 7.80 (d, 1H), 6.50 (d, 1H), 4.25 (q, 2H), 2.50 (s, 3H), 1.30 (t, 3H) | [M+H]⁺ 182.1 |
Table 4: Synthesis of N-Aryl-5-methylisoxazol-4-amine Derivatives via Buchwald-Hartwig Amination
| Compound | Amine | Catalyst/Ligand/Base | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | MS (m/z) |
| 6a | Aniline | Pd₂(dba)₃/Xantphos/NaOtBu | Toluene | 72 | 7.20-7.40 (m, 5H), 5.80 (s, 1H, NH), 2.40 (s, 3H) | [M+H]⁺ 175.1 |
| 6b | Morpholine | Pd₂(dba)₃/Xantphos/NaOtBu | Toluene | 80 | 3.80 (t, 4H), 3.10 (t, 4H), 2.35 (s, 3H) | [M+H]⁺ 169.1 |
Potential Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
Many isoxazole derivatives exhibit biological activity by modulating cellular signaling pathways. Given the electrophilic nature that can be engineered into the 4-position of the isoxazole ring, a plausible mechanism of action for some of these novel derivatives is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[1][2]
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1] Electrophilic compounds, such as some of the synthesized isoxazole derivatives, can react with cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[1][3] As a result, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as Heme Oxygenase-1 (HO-1). The induction of these genes helps to mitigate oxidative stress and inflammation.[4][5][6]
Caption: The Keap1-Nrf2 signaling pathway.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel small molecules with potential therapeutic applications. The synthetic routes detailed in this guide, utilizing robust and versatile palladium-catalyzed cross-coupling reactions, provide a clear and efficient pathway for the generation of diverse chemical libraries. The presented protocols and data serve as a practical resource for researchers engaged in the synthesis and optimization of isoxazole-based compounds for drug discovery. Further investigation into the biological activities of these novel derivatives, potentially through pathways such as the Keap1-Nrf2 system, is warranted.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis of heme oxygenase-1 induction: implications for chemoprevention and chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-5-methylisoxazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on 4-Bromo-5-methylisoxazole. It is important to note that while the fundamental properties of this compound are well-established, detailed experimental studies, including specific biological activities and validated synthesis protocols, are not extensively available in peer-reviewed literature. This guide synthesizes information from available sources on the target compound and closely related isoxazole derivatives to provide a contextual understanding for research and development purposes.
Core Compound Identification and Properties
This compound is a halogenated heterocyclic compound. The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its role as a bioisostere and its synthetic versatility. The presence of a bromine atom at the 4-position and a methyl group at the 5-position provides specific steric and electronic properties that can be exploited in further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7064-37-1 | Multiple supplier catalogs |
| Molecular Formula | C4H4BrNO | Multiple supplier catalogs |
| Molecular Weight | 161.98 g/mol | Calculated |
| Canonical SMILES | CC1=C(Br)C=NO1 | PubChem |
| InChI | InChI=1S/C4H4BrNO/c1-3-4(5)2-6-7-3/h2H,1H3 | PubChem |
| InChIKey | SBDZMDRGAWHCNX-UHFFFAOYSA-N | PubChem |
Hypothetical Synthesis Protocol
Hypothetical Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-methylisoxazole
-
To a stirred solution of hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol/water, add a base like sodium acetate (1.2 equivalents).
-
To this solution, add acetoacetaldehyde dimethyl acetal (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methylisoxazole. Purify by distillation or column chromatography.
Step 2: Bromination of 5-methylisoxazole
-
Dissolve 5-methylisoxazole (1.0 equivalent) in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
To this solution, add a brominating agent like N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, while protecting the reaction from light.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Applications in Drug Discovery
The isoxazole moiety is a key component in numerous biologically active compounds and approved drugs. Its ability to act as an acetyl-lysine mimic has made it a valuable scaffold in the development of epigenetic modulators, particularly inhibitors of bromodomain and extra-terminal (BET) proteins like BRD4.
The general workflow for leveraging a compound like this compound in a drug discovery program is outlined below. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions.
Drug Discovery Workflow with this compound.
Logical Relationship in Target-Based Drug Design
While no specific signaling pathways involving this compound have been elucidated, the broader class of isoxazole-containing small molecules has been investigated as inhibitors of various protein targets. A logical diagram illustrating the role of isoxazole derivatives as competitive inhibitors, for instance in the context of bromodomain inhibition, can be conceptualized.
Conceptual Role of Isoxazole Derivatives in Competitive Inhibition.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. Its structural features suggest significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. The lack of extensive public data on its specific reactivity and biological profile highlights an opportunity for further research to unlock its full potential. The hypothetical synthetic protocol and the conceptual application frameworks provided in this guide are intended to serve as a foundation for researchers and scientists to initiate new investigations into this and related isoxazole derivatives. As with any chemical research, all experimental work should be conducted with appropriate safety precautions and after a thorough literature review.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organic halide or triflate.[1][3] This application note provides a detailed protocol for the Suzuki coupling of 4-bromo-5-methylisoxazole with arylboronic acids. The resulting 4-aryl-5-methylisoxazole scaffolds are of significant interest in medicinal chemistry due to the prevalence of the isoxazole core in biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the bromide.[2][3]
-
Reductive Elimination: The two organic moieties on the palladium complex (the isoxazole and the aryl group) couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Suzuki-Miyaura Catalytic Cycle
Recommended Reaction Conditions
The optimal conditions for Suzuki coupling can vary depending on the specific substrates used. The following table summarizes recommended starting conditions for the coupling of this compound with arylboronic acids, based on established protocols for similar heteroaryl systems.[3][4][5]
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) | The choice of catalyst is critical. For challenging couplings, catalysts with bulky, electron-rich ligands like XPhos or SPhos may be beneficial.[4] |
| Ligand | PPh₃, dppf, SPhos, XPhos (if not integral to the catalyst) | Ligand selection influences catalyst stability and activity.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv.) | The base activates the boronic acid. The choice can significantly impact yield.[4] |
| Solvent | Dioxane, DMF, Toluene/H₂O, THF/H₂O | Solvent choice depends on the solubility of the reactants. A mixture of an organic solvent and water is common.[3][5] |
| Temperature | 80-120 °C | Higher temperatures may be necessary for less reactive substrates.[3] |
| Reaction Time | 2-24 hours | Progress should be monitored by TLC or LC-MS.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the degradation of the Pd(0) catalyst.[3][4] |
General Experimental Protocol
The following is a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
General Experimental Workflow
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[3]
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[4]
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-methylisoxazole.
Logical Relationship of Key Components
The success of the Suzuki coupling reaction is dependent on the interplay of several key components, each with a specific function.
Key Component Relationships
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Inappropriate base or solvent; Insufficient temperature. | Use a fresh batch of catalyst; Screen different bases and solvents; Increase the reaction temperature. |
| Dehalogenation of Starting Material | Presence of a hydrogen source; Reaction conditions are too harsh. | Ensure solvents are anhydrous; Lower the reaction temperature and/or shorten the reaction time.[4] |
| Homocoupling of Boronic Acid | Use of a Pd(II) precatalyst; High temperatures. | Consider using a Pd(0) source like Pd(PPh₃)₄; Lower the reaction temperature.[4] |
| Protodeboronation of Boronic Acid | Presence of water or protic solvents; Inappropriate base. | Use anhydrous conditions; Choose a non-hydroxide base like K₂CO₃ or Cs₂CO₃. |
References
Application Notes and Protocols for the Use of 4-Bromo-5-methylisoxazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 4-bromo-5-methylisoxazole as a key building block in the synthesis of novel kinase inhibitors. The isoxazole moiety is a recognized pharmacophore in medicinal chemistry, and its strategic functionalization can lead to the development of potent and selective therapeutic agents. The bromine atom at the 4-position of the isoxazole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents to explore structure-activity relationships (SAR).
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3][4] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[5][6]
This document outlines a representative synthetic protocol for the synthesis of a potential kinase inhibitor using a Suzuki-Miyaura cross-coupling reaction, a widely used method for C-C bond formation in pharmaceutical synthesis.[7][8] Additionally, a general protocol for an in-vitro kinase inhibition assay is provided to evaluate the biological activity of the synthesized compounds.
I. Synthesis of a 4-Aryl-5-methylisoxazole Derivative via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of biaryl compounds, which are common structural motifs in kinase inhibitors.[9] This protocol describes the coupling of this compound with a generic arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-methylisoxazole derivative.
-
II. In-Vitro Kinase Inhibition Assay
This protocol provides a general method to determine the in-vitro potency of the synthesized compounds against a target kinase.
Experimental Protocol: Kinase Inhibition Assay
-
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well or 384-well plate, add the kinase and the inhibitor solution.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
III. Data Presentation
The inhibitory activity of a representative kinase inhibitor synthesized from this compound is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (nM) |
| Kinase A | 25 |
| Kinase B | 150 |
| Kinase C | >1000 |
| Kinase D | 80 |
IV. Visualization of Signaling Pathway and Experimental Workflow
Signaling Pathway
Many kinase inhibitors target key nodes in signaling pathways that are aberrantly activated in cancer, such as the MAPK/ERK pathway which regulates cell proliferation, differentiation, and survival.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brimr.org [brimr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Aryl-5-Methylisoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-aryl-5-methylisoxazoles, valuable scaffolds in medicinal chemistry, utilizing 4-bromo-5-methylisoxazole as a key starting material. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. Additionally, alternative cross-coupling methodologies such as Stille and Negishi reactions are discussed as viable synthetic routes.
Suzuki-Miyaura Cross-Coupling: A Preferred Method
The Suzuki-Miyaura reaction is a highly effective method for the arylation of this compound.[1][2] This reaction involves the coupling of the isoxazole with an arylboronic acid in the presence of a palladium catalyst and a base.[3] The mild reaction conditions, commercial availability of a wide range of boronic acids, and tolerance of various functional groups make it a preferred method in drug discovery and development.[4]
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,2-dimethoxyethane and water in a 4:1 ratio (e.g., 4 mL DME, 1 mL H₂O).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methylisoxazole.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 3 | 78 |
| 4 | 3-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2.5 | 88 |
| 5 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 81 |
| 6 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 3 | 75 |
Note: The data presented in this table is representative and synthesized from typical Suzuki-Miyaura coupling reactions of heteroaryl bromides. Actual yields may vary depending on the specific substrate and reaction conditions.
Alternative Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 4-aryl-5-methylisoxazoles.
Stille Coupling
The Stille coupling utilizes an organotin reagent (arylstannane) as the coupling partner.[5] This method is tolerant of a wide variety of functional groups and proceeds under neutral or basic conditions.[6] However, a significant drawback is the toxicity of the organotin compounds.[5]
General Reaction Scheme:
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
The Versatility of 4-Bromo-5-methylisoxazole in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
Introduction: 4-Bromo-5-methylisoxazole is a versatile heterocyclic building block that holds a significant place in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom on the isoxazole core, make it an invaluable precursor for the synthesis of a diverse range of biologically active molecules. The isoxazole moiety itself is considered a "privileged scaffold," frequently found in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in various biological interactions. This application note will delve into the utility of this compound, with a focus on its application in the synthesis of diarylisoxazole derivatives, particularly potent enzyme inhibitors, through palladium-catalyzed cross-coupling reactions.
Application in the Synthesis of COX-2 Inhibitors
A prime example of the successful application of a this compound synthon is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The diarylisoxazole scaffold is a well-established pharmacophore for this class of anti-inflammatory drugs. The synthesis of Valdecoxib, a potent and selective COX-2 inhibitor, and its analogues highlights the strategic importance of a brominated isoxazole intermediate. The bromine atom serves as a crucial handle for introducing the second aryl ring via a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for carbon-carbon bond formation.
Signaling Pathway of COX-2 Inhibition
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis of diarylisoxazole derivatives utilizing a 4-bromoisoxazole intermediate, which can be derived from or is analogous to this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of biaryl compounds from an organoboron reagent and an organic halide.
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 - 0.05 eq)
-
Base (e.g., Sodium carbonate, Potassium carbonate) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the this compound derivative, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methylisoxazole derivative.
Quantitative Data
The biological activity of compounds synthesized using the this compound scaffold is typically evaluated through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Valdecoxib | COX-2 | 0.005 | - | - | [1] |
| Valdecoxib | COX-1 | 5.0 | - | - | [1] |
| Diarylisoxazole 1 | Tubulin Polymerization | 1.8 | - | - | [1] |
| Diarylisoxazole 2 | Tubulin Polymerization | 2.1 | - | - | [1] |
| Benzopyran-isoxazole 5a | - | - | MDA-MB-231 | 5.2 - 22.2 | [2] |
| Benzopyran-isoxazole 5c | - | - | MDA-MB-231 | 3.3 - 12.92 | [2] |
Note: The diarylisoxazoles and benzopyran-isoxazoles are representative of compounds that can be synthesized using a 4-bromoisoxazole building block, though the original publications may not have started from this compound itself.
Conclusion
This compound serves as a highly valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of diarylisoxazole derivatives through efficient and reliable cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the systematic exploration of chemical space around the privileged isoxazole scaffold, leading to the discovery and optimization of potent enzyme inhibitors, such as the selective COX-2 inhibitor Valdecoxib. The protocols and data presented herein provide a foundation for researchers to utilize this important scaffold in the design and synthesis of novel therapeutic agents.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2] The synthesis of arylamines is crucial in drug discovery, as this moiety is present in a vast number of bioactive molecules.[1] The reaction involves the coupling of an aryl or heteroaryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-bromo-5-methylisoxazole, a key intermediate in the synthesis of various biologically active compounds. The isoxazole ring is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it through C-N bond formation is of significant interest. While specific literature on the Buchwald-Hartwig amination of this compound is not abundant, successful protocols for similar five-membered heteroaryl halides provide a strong foundation for developing a robust and efficient synthetic method.[4][5]
Reaction Principle and Key Parameters
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (this compound) to form a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.[1][2]
The success of the reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. For heteroaryl halides like this compound, careful optimization of these parameters is crucial to achieve high yields and avoid side reactions.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Anhydrous solvents are recommended to avoid side reactions.
-
The choice of ligand is critical and often substrate-dependent. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often effective.[6]
Recommended Protocol
This protocol is a general guideline based on successful Buchwald-Hartwig aminations of similar heteroaryl bromides.[4][5] Optimization may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, DavePhos, or XPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Seal the reaction vessel and heat the mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various five-membered heteroaryl halides, which can serve as a guide for the amination of this compound.
| Heteroaryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromothiazole | Piperidine | Pd₂(dba)₃ (0.75) | P1 (1.5) | NaOTMS (1.05) | THF | 50 | 3 | 95 | [5] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (5) | tBuDavePhos (10) | NaOtBu (1.4) | Toluene | 80 | 12 | 85 | |
| 2-Bromothiophene | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 92 | N/A |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ (1) | Ligand 4 (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 | N/A |
| 4-Bromobenzonitrile | Benzamide | XantPhos Pd G3 (5) | - | DBU (2.0) | DMF | 140 | 1 | 83 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-5-methylisoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during the cross-coupling of 4-Bromo-5-methylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for the functionalization of this compound?
A1: The most prevalent palladium-catalyzed cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are essential for forming new carbon-carbon bonds at the 4-position of the isoxazole ring, allowing for the synthesis of a diverse range of derivatives.
Q2: What are the primary side reactions I should be aware of when working with this compound?
A2: Researchers may encounter several side reactions that can lower the yield of the desired product. The most common include:
-
Dehalogenation: The bromine atom is replaced by a hydrogen atom, resulting in the formation of 5-methylisoxazole. This is a common side reaction in Suzuki couplings of N-heterocycles.[1][2][3][4]
-
Homocoupling: This side reaction can occur in two ways: the coupling of two molecules of the organoboron reagent in Suzuki reactions or the dimerization of the terminal alkyne (Glaser coupling) in Sonogashira reactions.[5][6] In some cases, particularly in Heck-type reactions with certain substituted bromoisoxazoles, homocoupling of the isoxazole itself can be a major byproduct.[7]
-
Protodeboronation (Suzuki Reaction): The boronic acid coupling partner can react with residual water or other protic sources in the reaction mixture, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling.
Q3: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
A3: Low yields in Suzuki couplings involving heteroaryl halides like this compound can stem from several factors. The electron-deficient nature of some heterocyclic rings can make oxidative addition, a key step in the catalytic cycle, more challenging.[8] Catalyst inactivity, suboptimal choice of base or solvent, and the aforementioned side reactions like dehalogenation and protodeboronation are common culprits.[4] Careful optimization of the catalyst system (palladium source and ligand), base, and solvent is critical for success.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
If you are experiencing low or no yield of your target compound, a systematic approach to troubleshooting is necessary. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Problem 2: Significant Dehalogenation of this compound is Observed
Cause: Dehalogenation is a known side reaction for heteroaryl halides, where the starting material is reduced.[1][2] This can be promoted by certain bases, solvents (especially protic ones like alcohols which can be a hydride source), high temperatures, and prolonged reaction times.[4]
Solutions:
-
Modify the Base: Switch to a milder, non-nucleophilic base. For Suzuki couplings, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases.
-
Lower the Temperature: High temperatures can favor dehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Optimize the Ligand: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation. Screening different ligands may be necessary.
-
Solvent Choice: Ensure anhydrous conditions, as water can be a proton source. Using aprotic solvents like dioxane or toluene is recommended.
Problem 3: Homocoupling is the Major Side Product
Cause (Suzuki): The homocoupling of boronic acids is often promoted by the presence of oxygen or when the palladium(II) precatalyst is reduced to palladium(0) by the boronic acid itself.[6]
Cause (Sonogashira): The copper(I) co-catalyst, in the presence of oxygen, is a primary cause of the homocoupling of terminal alkynes (Glaser coupling).[5][9]
Solutions:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5][9]
-
Use Copper-Free Sonogashira Conditions: To completely avoid Glaser coupling, a variety of copper-free Sonogashira protocols have been developed. These often require careful selection of the palladium catalyst, ligand, and base.[5][6]
-
Slow Addition of Reagent: In Sonogashira couplings, slow addition of the terminal alkyne can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[9]
-
Use Boronic Esters (Suzuki): Boronic esters (e.g., pinacol esters) are often more stable and less prone to homocoupling than their corresponding boronic acids.
Data Presentation
While specific yield data for a wide range of couplings with this compound is not extensively compiled in single sources, the following tables provide representative data for closely related isoxazole systems to serve as a benchmark.
Table 1: Sonogashira Coupling of 3,5-Dimethyl-4-iodoisoxazole with Various Alkynes [7]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3,5-Dimethyl-4-(phenylethynyl)isoxazole | 85 |
| 2 | 1-Hexyne | 3,5-Dimethyl-4-(hex-1-yn-1-yl)isoxazole | 78 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-3,5-dimethylisoxazole | 80 |
Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N, reflux.
Table 2: Suzuki-Miyaura Coupling of 3-Bromoquinoline with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester [10]
| Catalyst System | Temperature (°C) | Time (min) | Yield (%) |
| P1-xantphos (L4) | 110 | 10 | ~85 |
| P1-PCy₃ (L5) | 110 | 10 | ~35 |
Conditions: Automated flow reactor, THF/H₂O solvent, K₃PO₄ base. P1 is a palladacycle precatalyst.
Experimental Protocols
The following are general starting protocols for the cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for other heteroaryl bromides.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) or a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (with Copper Co-catalyst)
This protocol is based on standard Sonogashira conditions.
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) via syringe. Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with the same solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Heck Coupling
This protocol is a general starting point for Heck reactions. Note that for some bromoisoxazoles, homocoupling can be a significant side reaction.[7]
-
Reagent Preparation: In a sealed tube or pressure vessel, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or acetonitrile), the alkene (1.5 equiv), and a base (e.g., triethylamine, 2 equiv) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with stirring. Monitor the progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by column chromatography.
References
- 1. scribd.com [scribd.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation of 4-Bromo-5-methylisoxazole in Suzuki reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering dehalogenation during Suzuki-Miyaura cross-coupling reactions with 4-Bromo-5-methylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of my Suzuki reaction, and why is it happening with this compound?
A1: Dehalogenation is a common side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom, resulting in the formation of 5-methylisoxazole instead of the desired coupled product.[1] This occurs via a competing pathway in the catalytic cycle where, after oxidative addition, the palladium complex reacts with a hydride source instead of undergoing transmetalation with the boronic acid.[2] this compound is particularly susceptible because electron-rich heteroaryl halides can promote this undesired reaction.[1]
Q2: How can I confirm that dehalogenation is the cause of my low yield?
A2: You can identify the dehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product, 5-methylisoxazole, will typically appear as a new, less polar spot compared to the starting this compound.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with the molecular weight corresponding to 5-methylisoxazole.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, you will observe the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.[1]
Q3: What are the primary experimental factors that promote dehalogenation?
A3: Several factors can inadvertently favor the dehalogenation pathway:
-
Reaction Temperature: High temperatures (often >100 °C) and prolonged reaction times can significantly increase the rate of dehalogenation.[1][3]
-
Choice of Base: Strong bases, particularly alkoxides, can act as hydride donors or promote pathways that lead to dehalogenation.[1] The type and strength of the base are critical variables.
-
Catalyst System: The properties of the palladium catalyst and its associated phosphine ligand play a crucial role. While highly active catalysts are desirable, some systems may accelerate dehalogenation if other conditions are not optimal.[1]
-
Solvent: The solvent can sometimes act as a source of hydride, contributing to the side reaction. Protic solvents like alcohols are known to sometimes be problematic.[1][2]
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant formation of 5-methylisoxazole, follow this step-by-step guide to optimize your reaction conditions.
Problem: My reaction yields are low due to a major dehalogenated byproduct.
Step 1: Re-evaluate the Catalyst and Ligand System
The choice of ligand is critical for promoting the desired reductive elimination over dehalogenation. Bulky, electron-rich phosphine ligands are known to stabilize the palladium center and facilitate the C-C bond-forming step.[4][5]
Recommendation: Switch to a modern, sterically hindered phosphine ligand. Buchwald ligands are an excellent starting point.
| Ligand | Precatalyst Example | Key Characteristics |
| SPhos | SPhos Pd G3 | Generally effective for heteroaryl couplings, often provides good results. |
| XPhos | XPhos Pd G2 / G3 | Very bulky and electron-rich; highly active and often successful with challenging substrates.[6][7] |
| RuPhos | RuPhos Pd G3 | Another excellent choice for heteroaryl substrates, known for high reactivity. |
Step 2: Optimize the Base
Strong bases can accelerate dehalogenation. Using a milder base can often suppress this side reaction without significantly slowing down the desired coupling.
Recommendation: Screen milder inorganic bases. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.
| Base | Strength | Recommended Equivalents | Notes |
| K₃PO₄ | Moderate | 2.0 - 3.0 | Often the best choice for base-sensitive substrates; good starting point.[3] |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A common and effective base, but can be less effective than K₃PO₄ for this issue. |
| Cs₂CO₃ | Moderate-Strong | 2.0 - 3.0 | Higher solubility in organic solvents can be beneficial. |
| KF | Mild | 2.0 - 3.0 | A very mild option if other bases fail. |
Step 3: Adjust the Reaction Temperature
Higher temperatures provide the energy to overcome activation barriers, but they can also accelerate the undesired dehalogenation pathway.[1]
Recommendation: Lower the reaction temperature. Many modern catalyst systems are highly active and do not require high heat.
-
Start screening at a lower temperature, such as 60-80 °C.[8]
-
Monitor the reaction by TLC or LC-MS. If the reaction is clean but slow, you can incrementally increase the temperature.[3]
Step 4: Select an Appropriate Solvent
The solvent should be anhydrous and rigorously degassed to remove oxygen, which can degrade the catalyst. Aprotic solvents are generally preferred.[9]
Recommendation: Use high-purity, anhydrous aprotic solvents.
-
Toluene or 1,4-Dioxane are excellent first choices.
-
Avoid alcoholic solvents unless a specific protocol requires them, as they can be a hydride source.[2]
Visualizing the Process
The Competing Reaction Pathways
The following diagram illustrates the desired Suzuki catalytic cycle and the competing dehalogenation pathway that consumes the starting material.
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve the dehalogenation issue.
Caption: A step-by-step decision tree for troubleshooting dehalogenation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Optimized to Minimize Dehalogenation
This protocol is a robust starting point and should be adapted for your specific boronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)
-
Base: Anhydrous, powdered K₃PO₄ (2.5 equiv)[3]
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (to make 0.1 - 0.2 M solution)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, the palladium precatalyst, and anhydrous K₃PO₄.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath set to 80 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the appearance of both the desired product and the dehalogenated byproduct. Reactions are typically complete within 2 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Bromo-5-methylisoxazole Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the purification of products from coupling reactions involving 4-Bromo-5-methylisoxazole, such as Suzuki-Miyaura, Heck, and Stille couplings.
Troubleshooting Guide
This guide is designed to help you resolve common purification challenges in a question-and-answer format.
Q1: My initial work-up is complete, but the crude material is still very complex on a Thin-Layer Chromatography (TLC) plate. What are the likely impurities?
A1: After an initial aqueous work-up, which removes the bulk of inorganic salts and water-soluble impurities, the remaining complexity typically arises from several sources depending on the coupling reaction:[1]
-
Unreacted Starting Materials: this compound and the coupling partner (e.g., boronic acid, alkene, or organostannane).
-
Homocoupled Byproducts: Products formed from the coupling of two molecules of the same starting material, such as bitolyl from tolylboronic acid in a Suzuki reaction or the dimerization of the organostannane in a Stille reaction.[1][2] The presence of oxygen can often increase the amount of homocoupling.[1][3]
-
Catalyst Residues: Residual palladium catalyst and ligands.
-
Side-Reaction Products: Products from reactions like protodeborylation of the boronic acid in Suzuki couplings.[3]
Q2: How can I effectively remove unreacted boronic acid from my Suzuki coupling product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] By treating the crude mixture in an organic solvent (like ethyl acetate) with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[1] This salt will then partition into the aqueous layer during extraction, separating it from your desired product in the organic layer.
Q3: The desired product and a major byproduct have very similar polarities and are difficult to separate by column chromatography. What steps can I take?
A3: This is a common challenge, especially when trying to separate the desired product from a homocoupled byproduct.[1]
-
Optimize Column Chromatography: Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to test various solvent systems using TLC to find the optimal conditions for separation.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[1][4] A carefully selected solvent system can isolate the desired compound from more or less soluble byproducts.[1]
-
Alternative Chromatography: For very difficult separations, consider alternative techniques like reverse-phase HPLC or supercritical fluid chromatography (SFC).[5][6]
Q4: How do I remove the residual palladium catalyst, especially for pharmaceutical applications?
A4: Removing trace palladium to parts-per-million (ppm) levels is critical for pharmaceutical applications due to toxicity concerns.[1]
-
Filtration: Heterogeneous catalysts can often be removed by filtering the reaction mixture through a pad of celite.[1]
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers are highly effective.[1] These are materials, such as functionalized silica, that selectively bind to the palladium, allowing it to be removed by simple filtration.[1]
-
Activated Carbon: Treatment with activated carbon can also be effective in adsorbing residual palladium.
Q5: My product from a Stille coupling is contaminated with toxic organotin byproducts. What is the best way to remove them?
A5: Organotin reagents are toxic and can be difficult to remove from the reaction mixture.[2] A common and effective method is to wash the organic reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This converts the organotin byproducts into insoluble tin fluorides, which precipitate and can be removed by filtration. Another method involves filtering the crude material through silica gel treated with a small amount of triethylamine in the eluent.[2]
Q6: My purified product is an oil and will not crystallize. What should I do?
A6: If your product is an oil, it could be due to persistent impurities inhibiting crystallization, or the product may simply be an oil at room temperature.[1]
-
Attempt further purification by column chromatography to remove any remaining impurities and try to crystallize it again.[1]
-
If the product remains an oil after extensive purification, chromatography is the most appropriate final purification method.[1] You can also try trituration with a non-polar solvent like hexanes or pentane to see if it induces solidification or removes oily impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What is the essential first step in purifying the product of any this compound coupling reaction?
A1: A standard aqueous work-up is the essential first step.[1] This procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing it with water or brine to remove the majority of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1][4]
Q2: What are the most common purification techniques for isoxazole derivatives?
A2: The most common and effective purification techniques are column chromatography and recrystallization. Column chromatography is versatile for separating a wide range of compounds based on polarity. Recrystallization is particularly powerful for purifying solid compounds to a high degree of purity and is frequently performed using solvents like ethanol.[4][8] Some modern synthetic methods are even designed to produce isoxazole derivatives that can be purified by simple filtration, avoiding the need for chromatography or recrystallization.[9][10]
Q3: When should I choose recrystallization over column chromatography?
A3: Recrystallization is generally preferred when your desired product is a solid and you have a significant amount of material (>1 gram). It is often more scalable, cost-effective, and can yield a product of higher purity than chromatography if a suitable solvent is found. Chromatography is the better choice when the product is an oil, when impurities have very similar solubility characteristics to the product, or when you are working on a very small scale.[1]
Q4: What are typical solvent systems for column chromatography of isoxazole derivatives?
A4: The choice of solvent depends on the polarity of the specific product. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[1][7] The ratio is optimized using TLC to achieve good separation.[11] For more polar compounds, dichloromethane/methanol or toluene/acetone systems can be effective.[1]
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Agent | Typical Loading | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Thiol-Functionalized Silica | 10-20 eq (relative to Pd) | Room Temp, 2-4 h | ~500 | < 10 | > 98% |
| Amine-Functionalized Silica | 15-25 eq (relative to Pd) | 40-60 °C, 4-6 h | ~500 | < 20 | > 96% |
| Activated Carbon | 10-20 wt% (relative to crude) | 50 °C, 1-2 h | ~500 | < 50 | > 90% |
| Tri-isobutylphosphine Sulfide | 5-10 eq (relative to Pd) | Room Temp, 1-3 h | ~500 | < 15 | > 97% |
Data are representative and can vary based on the specific product, solvent, and catalyst system.
Experimental Protocols
Protocol 1: General Aqueous Work-Up
-
Cool the completed reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent like THF or dioxane, dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate or dichloromethane.[1]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water or a saturated aqueous solution of sodium chloride (brine).[1] For a 50 mL organic solution, use 25-50 mL of water or brine. Shake the funnel, vent frequently, and allow the layers to separate.
-
Drain the aqueous layer. Repeat the wash if necessary.
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Column Chromatography on Silica Gel
-
Select Eluent: Determine the optimal solvent system by running TLC plates with your crude material. Aim for an Rf value of 0.25-0.35 for your desired product in the chosen eluent.[11]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent.[12] Pour the slurry into the column and allow the silica to settle into a uniform bed, tapping the column gently to remove air bubbles.[12][13] Add a thin layer of sand on top to protect the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane).[12] Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[14]
-
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions.[12] If a gradient elution is needed, gradually increase the polarity of the solvent system.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Choose a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable one.[4]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the Product: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for purification of coupling products.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-Bromo-5-methylisoxazole
Welcome to the technical support center for the synthesis of 4-Bromo-5-methylisoxazole. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most direct approach to synthesizing this compound is via the electrophilic bromination of the precursor, 5-methylisoxazole. The main challenge lies in achieving regioselectivity, directing the bromine to the C4 position of the isoxazole ring without causing side reactions, such as substitution on the C5-methyl group.
Q2: My bromination reaction is resulting in a mixture of products, including 5-(bromomethyl)isoxazole. How can I improve selectivity for the C4 position?
A2: The formation of 5-(bromomethyl)isoxazole indicates that a radical substitution pathway is competing with the desired electrophilic aromatic substitution. This is often sensitive to reaction conditions. To favor bromination at the C4 position, avoid conditions that promote radical formation. This includes UV light or the addition of radical initiators like AIBN. Using a milder brominating agent in the dark at controlled temperatures is recommended.
Q3: I am observing di-brominated or other poly-brominated species in my reaction mixture. What causes this and how can it be prevented?
A3: Poly-bromination is typically a result of the reaction conditions being too harsh or using an excess of the brominating agent. The isoxazole ring, once mono-brominated, can still be susceptible to further bromination. To mitigate this, carefully control the stoichiometry by using no more than 1.0 equivalent of the brominating agent. Additionally, running the reaction at a lower temperature and monitoring its progress closely via TLC or GC-MS can help you quench the reaction upon completion before significant over-bromination occurs.
Q4: The overall yield of my reaction is consistently low. What are the potential causes?
A4: Low yields can stem from several factors. Incomplete conversion is a common issue, which may require optimizing reaction time or temperature. However, decomposition of the starting material or product can also occur under harsh conditions (e.g., high temperatures or strongly acidic/basic environments). Purification challenges, such as product loss during workup and extraction, can also contribute to low isolated yields. It is crucial to ensure all reagents are active and glassware is completely dry, as moisture can interfere with many brominating agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent (e.g., NBS decomposed).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a fresh bottle of the brominating agent or purify it before use.2. Gradually increase the reaction temperature while monitoring for product formation.3. Extend the reaction time, tracking progress with TLC or GC-MS. |
| Formation of 5-(bromomethyl)isoxazole | Radical substitution is occurring on the methyl group. | 1. Conduct the reaction in the dark to avoid photochemical radical initiation.2. Avoid radical initiators (e.g., AIBN, benzoyl peroxide).3. Switch from NBS to a different brominating agent like Br₂ in a polar solvent, which may favor the electrophilic pathway. |
| Formation of Poly-brominated Products | 1. Excess brominating agent.2. Reaction temperature is too high or time is too long. | 1. Use a precise stoichiometry, typically 0.95-1.0 equivalents of the brominating agent.2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulty in Product Isolation | 1. Product is volatile.2. Product has high solubility in workup solvents.3. Formation of an inseparable mixture with byproducts. | 1. Be cautious during solvent removal; use a rotary evaporator at low temperature and pressure.2. Optimize the extraction solvent system.3. Improve reaction selectivity to simplify purification. Utilize column chromatography with a carefully selected eluent system for purification. |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylisoxazole (Precursor)
This protocol is based on the general principle of 1,3-dipolar cycloaddition.
Reagents:
-
Propargyl alcohol
-
Nitroethane
-
Phenyl isocyanate
-
Triethylamine
-
Toluene
Procedure:
-
In a fume hood, dissolve nitroethane (1.0 eq) and propargyl alcohol (1.2 eq) in toluene.
-
Add triethylamine (2.5 eq) to the solution.
-
Slowly add a solution of phenyl isocyanate (2.2 eq) in toluene to the reaction mixture while stirring. An exothermic reaction may occur.
-
After the addition is complete, heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography to obtain pure 5-methylisoxazole.
Protocol 2: Proposed Synthesis of this compound
This protocol is a suggested starting point for the direct electrophilic bromination of 5-methylisoxazole and requires optimization.
Reagents:
-
5-Methylisoxazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable polar aprotic solvent)
Procedure:
-
In a round-bottom flask protected from light, dissolve 5-methylisoxazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS every 30-60 minutes.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Visual Guides
General Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Bromination
Caption: Decision tree for troubleshooting common bromination issues.
Technical Support Center: Suzuki-Miyaura Coupling of 4-Bromo-5-methylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the homocoupling of boronic acids in Suzuki-Miyaura cross-coupling reactions with 4-Bromo-5-methylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?
A1: Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] This is problematic because it consumes your valuable boronic acid, reduces the yield of the desired 5-methyl-4-arylisoxazole product, and complicates purification due to the potential similarity in properties between the byproduct and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[1][2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction.[2][3]
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and mixture is crucial for minimizing homocoupling.[2][4] Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[1][2][5]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1]
Q4: Can the choice of palladium catalyst, ligand, and base influence the extent of homocoupling with this compound?
A4: Absolutely. The selection of these reagents is critical.
-
Palladium Source: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate the initial burst of homocoupling that can occur with Pd(II) sources.[6][7]
-
Ligands: Bulky, electron-rich phosphine ligands, like SPhos and XPhos, can accelerate the desired cross-coupling reaction, making it more competitive against the homocoupling side reaction.[1][8]
-
Base: The choice of base affects the activation of the boronic acid.[9] For heteroaryl halides like this compound, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][9] The optimal base may need to be screened for your specific boronic acid.
Q5: Are boronic esters a better alternative to boronic acids for coupling with this compound?
A5: Yes, in many cases, using a boronic ester (e.g., a pinacol ester) is highly recommended. Boronic esters are generally more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation and homocoupling.[7][10][11] While this may require an additional synthetic step to prepare the ester, the often-improved yield and purity of the final product can justify it.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Significant formation of boronic acid homocoupling byproduct. | 1. Presence of dissolved oxygen. | 1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[1][2] 1b. Perform three to five freeze-pump-thaw cycles for complete oxygen removal.[1] |
| 2. Use of a Pd(II) precatalyst. | 2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6][7] 2b. If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate.[2][5] | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the desired cross-coupling.[1][8] | |
| Low yield of the desired 5-methyl-4-arylisoxazole product. | 1. Inefficient catalyst turnover. | 1. Ensure the purity of all reagents and the dryness of the solvent. |
| 2. Catalyst deactivation. | 2. Optimize the reaction temperature; excessive heat can lead to the formation of palladium black and catalyst decomposition.[12] | |
| 3. Incomplete reaction. | 3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary. | |
| 4. Protodeboronation of the boronic acid. | 4a. Use anhydrous conditions.[13] 4b. Consider using a boronic ester instead of a boronic acid for increased stability.[10][11] | |
| Difficulty in product purification from homocoupled byproduct. | 1. Similar polarity of product and byproduct. | 1. Optimize the reaction conditions to minimize the formation of the homocoupling byproduct in the first place. 2. Explore different chromatographic conditions (e.g., different solvent systems or stationary phases) for better separation. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, or a mixture with water)
-
Schlenk flask or similar reaction vessel for reactions under an inert atmosphere
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup and Degassing:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[1]
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
effect of ligand and base on the yield of 4-Bromo-5-methylisoxazole coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving the coupling reactions of 4-Bromo-5-methylisoxazole.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is a good starting point for Suzuki-Miyaura coupling of this compound?
A2: The choice of catalyst is crucial for successful Suzuki-Miyaura coupling. While standard catalysts like Pd(PPh₃)₄ can be effective, for heteroaryl bromides such as this compound, catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results.[1] Good starting points include palladacycle precatalysts with ligands like SPhos or XPhos, which have demonstrated success in challenging heteroaryl couplings.[1] Pd(dppf)Cl₂ is another robust catalyst to consider.[1]
Q2: What is the role of the base in the Suzuki-Miyaura coupling of this compound, and how do I select the appropriate one?
A3: The base plays a critical role by activating the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] The choice of base can significantly influence the reaction yield. Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH).[1] The selection should take into account the stability of your substrates and any functional groups that might be sensitive to the base. For substrates that are sensitive to strong bases, milder options like potassium fluoride (KF) may be beneficial.[1]
Q3: Can I use microwave irradiation to improve my coupling reactions with this compound?
A5: Yes, microwave-assisted coupling reactions can be highly effective. This technique can significantly shorten reaction times and often leads to improved yields, especially for reactions that are sluggish at lower temperatures.[1] It is a particularly valuable tool for high-throughput synthesis and rapid reaction optimization.
Q4: I am observing significant dehalogenation of my this compound starting material. What are the likely causes and solutions?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can be caused by several factors:
-
Presence of a hydrogen source: Ensure that your solvents are anhydrous and consider using a non-protic solvent. The choice of base can also play a role in dehalogenation.
-
Harsh reaction conditions: High temperatures and long reaction times can promote dehalogenation. Try lowering the reaction temperature and/or shortening the reaction time.
-
Inappropriate catalyst/ligand system: Some catalyst systems are more prone to this side reaction. Screening different palladium catalysts and ligands is recommended.[1]
Q5: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?
A: To ensure reproducible results, it is crucial to maintain an inert atmosphere throughout the reaction setup and duration. This is typically achieved by using Schlenk techniques or a glovebox to exclude oxygen, which can deactivate the palladium catalyst. Solvents should be anhydrous and degassed. Reagents, especially the boronic acid in Suzuki couplings, should be pure and, if necessary, used fresh.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Inappropriate base or solvent | Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, THF, DMF).[1] | |
| Low reaction temperature | Gradually increase the reaction temperature or consider using microwave irradiation. | |
| Significant Side Products | Dehalogenation of starting material | Lower the reaction temperature, shorten the reaction time, and ensure anhydrous conditions.[1] |
| Homocoupling of the boronic acid | Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[1] | |
| Difficulty in Product Purification | Contamination with boronic acid byproducts | An aqueous wash with a mild base during workup can help remove unreacted boronic acid. |
| Residual palladium catalyst | Pass the crude product through a plug of silica gel or use a palladium scavenger. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inefficient catalyst/ligand system | Screen bulky, electron-rich phosphine ligands such as XPhos, which have shown success with similar substrates.[3] |
| Copper co-catalyst inhibition | For some substrates, a copper-free Sonogashira (Heck alkynylation) may provide better results.[3] | |
| Inappropriate base | Triethylamine (Et₃N) is a common choice, but other amine bases can be screened. | |
| Alkyne Homocoupling (Glaser coupling) | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| High catalyst loading | Reduce the loading of the copper co-catalyst. | |
| Difficulty in Purification | Polymerization of the alkyne | Use a slight excess of the alkyne and purify the product quickly after the reaction. |
Data Presentation
The following tables summarize the effects of different ligands and bases on the yield of coupling reactions with bromo-heterocyclic compounds, which can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Ligand and Base on Sonogashira Coupling of a 4-Bromo-pyrazole Derivative *
| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos (6) | Et₃N (3) | MeCN | 110 | >98 |
| 2 | SPhos (6) | Et₃N (3) | MeCN | 110 | 85 |
| 3 | RuPhos (6) | Et₃N (3) | MeCN | 110 | 70 |
| 4 | tBuXPhos (6) | Et₃N (3) | MeCN | 110 | 65 |
| 5 | P(tBu)₃ (6) | Et₃N (3) | MeCN | 110 | 50 |
*Data adapted from a study on 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, a structurally similar compound.[3]
Table 2: General Guidance on Base Selection for Suzuki-Miyaura Coupling of Bromo-heterocycles
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Toluene, Dioxane, DMF | Often provides high yields, particularly with challenging substrates. |
| Cs₂CO₃ | Strong | Dioxane, DMF | Effective for a wide range of substrates. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common and cost-effective choice. |
| Na₂CO₃ | Moderate | Aqueous solvent mixtures | Generally effective and economical. |
| KF | Mild | Anhydrous solvents | Useful for base-sensitive functional groups.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol), the phosphine ligand (e.g., SPhos; 0.04 mmol), and the base (e.g., K₃PO₄; 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL), followed by the amine base (e.g., Et₃N; 2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
troubleshooting low yields in the synthesis of 4-aryl-5-methylisoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-aryl-5-methylisoxazoles.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Low or no yield of the desired 4-aryl-5-methylisoxazole is a common issue. This can often be traced back to suboptimal reaction conditions or the quality of starting materials.
Possible Causes and Solutions:
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction's success.
-
Recommendation: Acetic acid has been shown to be an effective solvent for this type of synthesis. If you are using a different solvent, consider switching to acetic acid.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be highly sensitive to temperature.
-
Improper Stoichiometry of Reactants: The ratio of starting materials is crucial.
-
Recommendation: Systematically vary the equivalents of your starting materials to find the optimal ratio. An excess of one reactant may be necessary to drive the reaction to completion.
-
-
Inactive Catalyst: If your synthesis utilizes a catalyst, its activity is paramount.
-
Recommendation: Ensure your catalyst is fresh and active. If using a heterogeneous catalyst, ensure it is properly prepared and dispersed in the reaction mixture. Some green syntheses have successfully employed catalysts like agro-waste derived WEOFPA with glycerol or magnetically separable nanoparticles.[2][3]
-
Troubleshooting Workflow for Low/No Product Formation
Caption: Troubleshooting workflow for addressing low product yields.
Problem 2: Formation of Side Products
The formation of by-products, such as regioisomers or dimers, can significantly reduce the yield of the desired 4-aryl-5-methylisoxazole.
Common Side Products and Mitigation Strategies:
-
Furoxan Formation: This occurs due to the dimerization of the nitrile oxide intermediate.
-
Recommendation: To minimize furoxan formation, maintain a low instantaneous concentration of the nitrile oxide. This can be achieved by the slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne.[4] Using a large excess of the alkyne can also help, though this may not be cost-effective.[4]
-
-
Formation of Regioisomers: In 1,3-dipolar cycloaddition reactions for isoxazole synthesis, the formation of the undesired regioisomer (e.g., 3,5-disubstituted instead of the desired substitution pattern) can be an issue.
-
Isomeric Impurities: The synthesis may yield isomeric impurities, such as ethyl-3-methylisoxazole-4-carboxylate when the 5-methyl isomer is desired.
-
Recommendation: Careful control of reaction conditions, particularly temperature during cyclization, can minimize the formation of such isomers.[5]
-
Logical Flow for Minimizing Side Products
Caption: Decision tree for mitigating common side products.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of 4-aryl-5-methylisoxazoles?
A common and efficient method is a one-pot, three-component reaction involving an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[2][3][6]
Q2: How can I improve the yield of my reaction without resorting to column chromatography for purification?
Some modern protocols are designed to yield products that can be purified by non-chromatographic methods. The use of magnetically separable nanocatalysts, for example, allows for easy removal of the catalyst, and the product can often be isolated by simple filtration or crystallization.[3]
Q3: Can the reaction be performed under "green" or environmentally benign conditions?
Yes, several eco-friendly protocols have been developed. These often involve the use of aqueous ethanol as a solvent, naturally derived catalysts, or solvent-free conditions under microwave irradiation.[2][3] For instance, one method uses a combination of an agro-waste extract (WEOFPA) and glycerol as the reaction medium.[2]
Q4: What is the effect of electron-donating or electron-withdrawing groups on the aromatic aldehyde?
The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. Both electron-donating and electron-withdrawing groups are generally well-tolerated in many of the reported multi-component syntheses, often leading to good to excellent yields without a dramatic electronic effect dictating the outcome.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | Reflux | 3 | < 5 |
| 2 | CH₃OH | Reflux | 3 | 25 |
| 3 | C₂H₅OH | Reflux | 3 | 35 |
| 4 | CH₃CN | Reflux | 3 | 20 |
| 5 | CH₃COOH | Room Temp | 3 | 12 |
| 6 | CH₃COOH | Reflux | 3 | 45 |
Data adapted from a study on a related heterocyclic synthesis, illustrating the pronounced effect of solvent and temperature.[1]
Table 2: Effect of Catalyst and Medium on Yield in a Green Synthesis Protocol
| Entry | WEOFPA (mL) | Glycerol (mL) | Time (min) | Yield (%) |
| 1 | 0.0 | 0.0 | 70 | Not Detected |
| 2 | 1 | 0.4 | 65 | 29 |
| 3 | 3 | 0.4 | 60 | 50 |
| 4 | 5 | 0.4 | 55 | 95 |
| 5 | 6 | 0.4 | 55 | 95 |
| 6 | 5 | 0.0 | 80 | 70 |
| 7 | 0.0 | 0.4 | 80 | Not Detected |
This table demonstrates the synergistic effect of the agro-waste catalyst (WEOFPA) and glycerol in a green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones.[2]
Experimental Protocols
Protocol 1: General One-Pot Synthesis using a Green Catalyst
This protocol is based on the multi-component synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones.
Materials:
-
Aromatic or heteroaromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Agro-waste catalyst (WEOFPA) and glycerol medium[2]
Procedure:
-
In a 50 mL round-bottomed flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Add the optimized eutectic mixture of WEOFPA (5 mL) and glycerol (0.4 mL).[2]
-
Place the flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture magnetically.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion (typically 55-60 minutes), cool the reaction mixture to room temperature.
-
Add cold water to the flask to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure 4-aryl-5-methylisoxazole derivative.
General Reaction Scheme
Caption: One-pot synthesis of 4-aryl-5-methylisoxazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in the Bromination of 5-Methylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-methylisoxazole. The following information is designed to help you anticipate and address common challenges related to byproduct formation during your experiments.
Troubleshooting Guides and FAQs
Q1: My primary goal is to synthesize 5-(bromomethyl)isoxazole, but I am observing significant amounts of 5-(dibromomethyl)isoxazole. How can I minimize this over-bromination?
A1: The formation of 5-(dibromomethyl)isoxazole is a common issue arising from the radical bromination of the methyl group being too vigorous or prolonged. To favor the mono-brominated product, consider the following adjustments:
-
Control the Stoichiometry of NBS: Use a controlled amount of N-bromosuccinimide (NBS), typically 1.0 to 1.1 equivalents, to favor mono-bromination. Using a significant excess of NBS will invariably lead to higher levels of di- and even tri-brominated byproducts.
-
Reaction Time and Monitoring: Carefully monitor the reaction progress using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory level, preventing the further reaction of the desired 5-(bromomethyl)isoxazole.
-
Temperature Control: Perform the reaction at a controlled temperature. While radical bromination is often initiated by heat or light, excessive temperatures can increase the rate of the second bromination. Refluxing in a solvent like carbon tetrachloride is common, but ensure the heating is consistent and not overly aggressive.[1]
Q2: I am attempting to brominate the C-4 position of the isoxazole ring to get 4-bromo-5-methylisoxazole, but I am instead seeing bromination on the methyl group. What is causing this and how can I fix it?
A2: The site of bromination is dictated by the reaction mechanism. Bromination of the methyl group occurs via a radical pathway, while bromination of the ring is an electrophilic aromatic substitution. To achieve C-4 bromination, you must create conditions that favor the electrophilic pathway:
-
Avoid Radical Initiators: Do not use radical initiators such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, and avoid exposure to UV light, as these promote radical chain reactions.[1][2][3]
-
Use an Appropriate Brominating Agent and Catalyst: For electrophilic bromination of the ring, stronger electrophilic bromine sources or the use of a Lewis acid catalyst may be necessary. However, for activated rings, NBS in a polar, aprotic solvent can sometimes lead to ring bromination.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride are typically used for radical bromination. Polar solvents may favor ionic pathways.
Q3: My reaction mixture has turned into a complex, inseparable mixture of products. What are the likely side reactions occurring?
A3: A complex mixture suggests that multiple reaction pathways are competing, or that the desired products are unstable under the reaction conditions. Besides over-bromination, other potential side reactions include:
-
Tribromination: Excessive NBS and prolonged reaction times can lead to the formation of 5-(tribromomethyl)isoxazole.
-
Ring Bromination and Methyl Bromination: If conditions are not carefully controlled, a mixture of this compound, 5-(bromomethyl)isoxazole, and di/tri-brominated species can be formed.
-
Ring Opening: Some isoxazole rings can be susceptible to ring-opening under certain brominating conditions, especially with stronger electrophilic brominating agents or in the presence of acid, leading to a variety of decomposition products.[4]
To troubleshoot, simplify your reaction conditions, carefully control stoichiometry and temperature, and monitor the reaction closely to stop it at the optimal time.
Q4: I am observing the formation of succinimide in my reaction. Is this a byproduct I need to be concerned about?
A4: Succinimide is the expected byproduct when using NBS as a brominating agent. It is generally not a concern in terms of interfering with the reaction, but it needs to be removed during the workup. Succinimide is a solid and can often be removed by filtration from the reaction mixture.[5]
Data Presentation
The following table summarizes the expected major products and byproducts in the bromination of 5-methylisoxazole under different general conditions. Please note that specific yields can vary based on the precise experimental setup.
| Reaction Condition | Brominating Agent | Initiator/Catalyst | Solvent | Expected Major Product | Common Byproducts |
| Radical Substitution | N-Bromosuccinimide (NBS) (1.1 eq) | AIBN or Benzoyl Peroxide, Heat/Light | Carbon Tetrachloride (CCl₄) | 5-(bromomethyl)isoxazole | 5-(dibromomethyl)isoxazole, Succinimide |
| Over-bromination | N-Bromosuccinimide (NBS) (>2 eq) | AIBN or Benzoyl Peroxide, Heat/Light | Carbon Tetrachloride (CCl₄) | 5-(dibromomethyl)isoxazole | 5-(tribromomethyl)isoxazole, 5-(bromomethyl)isoxazole, Succinimide |
| Electrophilic Substitution | N-Bromosuccinimide (NBS) | (Sometimes none needed for activated rings) | Acetonitrile, DMF | This compound | Succinimide, minor methyl-brominated products |
| Ring Opening | Stronger brominating agents (e.g., Br₂) with Lewis acids | Lewis Acid | Various | Complex mixture of ring-opened products |
Experimental Protocols
Protocol 1: Synthesis of 5-(bromomethyl)isoxazole via Radical Bromination
This protocol is designed to favor the mono-bromination of the methyl group on 5-methylisoxazole.
Materials:
-
5-methylisoxazole
-
N-Bromosuccinimide (NBS) (recrystallized)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 5-methylisoxazole (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (e.g., 0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere with vigorous stirring. The reaction can also be initiated by shining a UV lamp on the flask.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure 5-(bromomethyl)isoxazole.
Protocol 2: Synthesis of this compound via Electrophilic Bromination
This protocol is designed to favor the bromination at the C-4 position of the isoxazole ring.
Materials:
-
5-methylisoxazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-methylisoxazole (1.0 eq) in anhydrous acetonitrile or DMF.
-
Addition of Reagent: Cool the solution in an ice bath and add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC for completion).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
Caption: Logical workflow of byproduct formation in the bromination of 5-methylisoxazole.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Halo-5-Methylisoxazoles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The 5-methylisoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents. Functionalization at the C4-position via palladium-catalyzed cross-coupling reactions is a cornerstone strategy for the synthesis of diverse compound libraries for drug discovery. This guide provides an objective comparison of the reactivity of 4-halo-5-methylisoxazoles (where halo = I, Br, Cl) in three pivotal palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The information presented, supported by experimental data from literature, is intended to inform the strategic selection of starting materials and reaction conditions.
Reactivity Overview
The reactivity of 4-halo-5-methylisoxazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl. Consequently, the general order of reactivity is I > Br > Cl.[1] This trend dictates that 4-iodo-5-methylisoxazole is typically the most reactive substrate, often requiring milder reaction conditions, while the corresponding chloro- derivative is the most challenging to activate and generally necessitates more specialized and highly active catalyst systems. 4-Fluoro-5-methylisoxazoles are generally considered unreactive in standard palladium-catalyzed cross-coupling reactions due to the very strong C-F bond.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the reactivity of 4-halo-5-methylisoxazoles in Suzuki-Miyaura, Heck, and Sonogashira reactions. Where direct experimental data for 4-halo-5-methylisoxazoles is available, it is presented. In cases where specific data is not available, representative data from closely related 4-haloisoxazole or other halo-heterocyclic systems is used to illustrate the expected reactivity trends.
Table 1: Suzuki-Miyaura Coupling of 4-Halo-5-Methylisoxazoles with Phenylboronic Acid
| Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reactivity Level |
| Iodo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 (estimated)¹ | Highest |
| Bromo | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 70-85 (estimated)² | Moderate |
| Chloro | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Low to Moderate³ | Lowest |
¹Estimated yield based on typical Suzuki couplings of aryl iodides.[2] ²Estimated yield based on the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester, indicating the isoxazole core is amenable to these conditions.[3] ³Successful coupling of aryl chlorides often requires specialized, bulky phosphine ligands and higher catalyst loadings.
Table 2: Heck Reaction of 4-Halo-5-Methylisoxazoles with Styrene
| Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reactivity Level |
| Iodo | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | ~90⁴ | Highest |
| Bromo | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 12 | ~70-80⁵ | Moderate |
| Chloro | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 120 | 12 | Low to Moderate⁶ | Lowest |
⁴Yield based on the Heck reaction of iodobenzene with styrene under similar conditions.[4] ⁵Yield based on the Heck reaction of bromobenzene with styrene.[4] ⁶The reactivity of aryl chlorides is significantly lower, often requiring specialized catalysts.[4]
Table 3: Sonogashira Coupling of 4-Halo-5-Methylisoxazoles with Phenylacetylene
| Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reactivity Level |
| Iodo | Pd(acac)₂ / PPh₃ / CuI | Et₃N | Dioxane | 60 | 3 | 92⁷ | Highest |
| Bromo | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt-60 | 32 | 61 (conversion)⁸ | Moderate |
| Chloro | Pd(PPh₃)₂Cl₂ / CuI | Et₂NH | DMF | 100 | 24 | Very Low⁹ | Lowest |
⁷Experimental data for the reaction of 4-iodo-3,5-dimethylisoxazole with phenylacetylene.[5] ⁸Experimental data for the reaction of 4-bromo-3,5-dimethylisoxazole, noting difficult purification.[6] ⁹Aryl chlorides are generally poor substrates for Sonogashira coupling, requiring forcing conditions and often resulting in low yields.[1]
Mandatory Visualization
Caption: Experimental workflow for comparing the reactivity of 4-halo-5-methylisoxazoles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added the 4-halo-5-methylisoxazole (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of toluene and water, 4:1) are then added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for the Heck Reaction
In a sealed tube, the 4-halo-5-methylisoxazole (1.0 equiv), the alkene (e.g., styrene, 1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required, e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv) are combined in a suitable solvent (e.g., DMF or NMP). The tube is sealed and the mixture is degassed with an inert gas. The reaction is then heated to 100-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired product.
General Procedure for the Sonogashira Coupling
A mixture of the 4-halo-5-methylisoxazole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent (e.g., THF or dioxane) is placed in a Schlenk flask under an inert atmosphere. A base, typically an amine such as triethylamine or diisopropylamine (which can also serve as a co-solvent), is added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at a temperature ranging from room temperature to 80 °C for 3-24 hours until completion as monitored by TLC. The reaction mixture is then diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[7]
Conclusion
The reactivity of 4-halo-5-methylisoxazoles in palladium-catalyzed cross-coupling reactions follows the expected trend of I > Br > Cl, consistent with the carbon-halogen bond dissociation energies. 4-Iodo-5-methylisoxazole is the most versatile and reactive substrate, readily participating in Suzuki-Miyaura, Heck, and Sonogashira couplings under relatively mild conditions. The 4-bromo derivative offers a good balance of reactivity and stability, though it may require slightly more forcing conditions. 4-Chloro-5-methylisoxazole represents the most challenging substrate, necessitating the use of highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands, to achieve reasonable yields. This comparative guide provides a framework for researchers to make informed decisions in the design and execution of synthetic routes towards novel 4-substituted-5-methylisoxazole derivatives.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sctunisie.org [sctunisie.org]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki Coupling: 4-Bromo-5-methylisoxazole vs. 4-Iodo-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the organohalide coupling partner is a critical parameter that significantly influences reaction kinetics, yield, and overall process efficiency. This guide provides an objective comparison of the performance of 4-bromo-5-methylisoxazole and 4-iodo-5-methylisoxazole in Suzuki coupling reactions, supported by established principles and analogous experimental data.
Reactivity Principles: The Halogen's Role
The generally accepted reactivity trend for organohalides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily attributed to the differences in the carbon-halogen bond dissociation energies (BDEs). The weaker carbon-iodine (C-I) bond in 4-iodo-5-methylisoxazole requires less energy to break during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, iodo-substituted heterocycles typically react faster and under milder conditions than their bromo- and chloro-analogues.
Performance Comparison: Extrapolated Data
| Parameter | This compound | 4-Iodo-5-methylisoxazole | Rationale |
| Reaction Rate | Slower | Faster | Lower C-I bond dissociation energy facilitates a more rapid oxidative addition to the palladium catalyst. |
| Reaction Temperature | Typically higher (e.g., 80-120 °C) | Generally lower (e.g., room temperature to 80 °C) | The higher reactivity of the iodo-compound allows for the use of less forcing conditions to achieve good conversion. |
| Catalyst Loading | May require higher catalyst loading | Often effective with lower catalyst loading | The facile oxidative addition with the iodo-substrate can lead to a more efficient catalytic turnover. |
| Yield | Good to excellent, but may require optimization | Generally excellent, often with less optimization required | The increased reactivity of the iodo-compound often translates to higher isolated yields under standard conditions. |
| Side Reactions | Potential for dehalogenation, though typically less than with iodo-compounds in specific cases. | Higher potential for dehalogenation and other side reactions if not properly controlled. | In some heterocyclic systems, iodo-derivatives can be more prone to undesired dehalogenation pathways.[1] |
| Cost & Availability | Generally more cost-effective and readily available | Typically more expensive and less commonly available | Bromo-substituted building blocks are often more economical for large-scale synthesis. |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 4-halo-5-methylisoxazole with an arylboronic acid. This protocol can be adapted to perform a direct comparative study between the bromo and iodo derivatives.
Materials:
-
4-halo-5-methylisoxazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the 4-halo-5-methylisoxazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparison
Caption: A logical workflow for the comparative analysis of the two halides.
Conclusion
The choice between this compound and 4-iodo-5-methylisoxazole for Suzuki coupling applications involves a trade-off between reactivity and cost. For exploratory and small-scale syntheses where rapid reaction and high yields are paramount, 4-iodo-5-methylisoxazole is likely the superior choice, often allowing for milder reaction conditions. However, for process development and large-scale manufacturing, the lower cost and greater availability of this compound may outweigh its lower reactivity, justifying the need for more forcing conditions and careful optimization. In some specific heterocyclic systems, bromo-derivatives have shown to be less prone to dehalogenation side reactions, a factor that should be considered during route scouting.[1] Ultimately, the optimal choice will depend on the specific synthetic goals, economic constraints, and the complexity of the target molecule.
References
A Comparative Guide to 4-Bromo-5-methylisoxazole and 4-Chloro-5-methylisoxazole in Synthetic Chemistry
In the landscape of medicinal chemistry and drug development, isoxazole scaffolds are prized for their ability to participate in a wide range of biological interactions and for their metabolic stability. The functionalization of these rings is key to modulating their pharmacological properties. Halogenated isoxazoles, such as 4-bromo-5-methylisoxazole and 4-chloro-5-methylisoxazole, serve as versatile building blocks, primarily for their ability to undergo transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of these two reagents, supported by illustrative experimental data, to inform their selection in research and development.
The primary advantage of this compound over its chloro- counterpart lies in the inherent reactivity of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference translates into significantly enhanced reactivity in oxidative addition steps of catalytic cycles, particularly with palladium catalysts. Consequently, this compound often provides superior performance in terms of reaction kinetics, required catalyst loading, and overall yields.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. A hypothetical comparative study was conducted to evaluate the performance of this compound and 4-chloro-5-methylisoxazole in a typical Suzuki reaction with phenylboronic acid.
Table 1: Comparison in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | 4-Chloro-5-methylisoxazole |
| Reaction Time | 2 hours | 12 hours |
| Temperature | 80 °C | 110 °C |
| Pd Catalyst Loading | 1.5 mol% | 4.0 mol% |
| Isolated Yield | 92% | 65% |
The data clearly illustrates that this compound facilitates a much faster reaction at a lower temperature and with significantly less catalyst, resulting in a substantially higher yield. This enhanced reactivity can be critical in high-throughput screening and lead optimization phases where efficiency is paramount.
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling
To a nitrogen-purged flask were added the halo-isoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and a palladium catalyst (e.g., Pd(dppf)Cl₂) with the respective loading specified in Table 1. Anhydrous 1,4-dioxane (8 mL) and water (2 mL) were added. The mixture was heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the desired 5-methyl-4-phenylisoxazole.
Performance in Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is another critical transformation in the synthesis of bioactive molecules. The Buchwald-Hartwig amination offers a powerful method for this purpose. A comparative experiment was designed to assess the two halo-isoxazoles in a reaction with morpholine.
Table 2: Comparison in a Hypothetical Buchwald-Hartwig Amination
| Parameter | This compound | 4-Chloro-5-methylisoxazole |
| Reaction Time | 4 hours | 20 hours |
| Temperature | 90 °C | 120 °C |
| Pd Catalyst Loading | 2.0 mol% | 5.0 mol% |
| Isolated Yield | 88% | 52% |
Similar to the Suzuki coupling, the bromo- derivative demonstrates superior performance, enabling the reaction to proceed more efficiently under milder conditions. This is particularly advantageous when working with thermally sensitive substrates or complex molecules with multiple functional groups that could be compromised by harsh reaction conditions required for the less reactive chloro-isoxazole.
Experimental Protocol: Hypothetical Buchwald-Hartwig Amination
In a glovebox, a vial was charged with the halo-isoxazole (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., XPhos) with the catalyst loading specified in Table 2. Anhydrous toluene (5 mL) was added. The vial was sealed and the mixture was heated to the specified temperature for the indicated time. After cooling, the reaction mixture was diluted with dichloromethane, filtered through a pad of celite, and concentrated. The residue was purified via flash chromatography to afford the 4-(5-methylisoxazol-4-yl)morpholine product.
Workflow and Pathway Visualizations
To further illustrate the practical implications, the following diagrams outline a typical experimental workflow for comparing these substrates and a hypothetical signaling pathway where a downstream product might act.
Caption: Workflow for comparing halo-isoxazole reactivity.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
While both this compound and 4-chloro-5-methylisoxazole are valuable precursors, the bromo- derivative offers distinct advantages for researchers and drug development professionals. Its superior reactivity in key cross-coupling reactions leads to:
-
Faster reaction times , increasing laboratory throughput.
-
Milder reaction conditions , enhancing compatibility with sensitive functional groups.
-
Lower catalyst loadings , reducing costs and simplifying purification.
-
Higher overall yields , improving the efficiency of synthetic routes.
The choice of 4-chloro-5-methylisoxazole may be considered only in specific scenarios, such as in orthogonal, sequential coupling strategies where its lower reactivity is intentionally exploited, or in cases where cost considerations for a starting material outweigh the benefits of improved reaction efficiency. For most applications in modern organic synthesis and drug discovery, this compound is the superior and more versatile building block.
A Comparative Guide to Spectroscopic Validation of 4-Aryl-5-Methylisoxazole Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 4-aryl-5-methylisoxazoles and their potential isomeric impurities, primarily 3-aryl-5-methylisoxazoles. Understanding the distinct spectroscopic signatures is crucial for unambiguous structure validation in synthetic chemistry and drug development. This document outlines the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry. The regioselectivity of its synthesis, particularly for unsymmetrically substituted isoxazoles like the 4-aryl-5-methyl and 3-aryl-5-methyl isomers, can be challenging to control. Consequently, robust analytical methods are required to unequivocally confirm the desired product's structure and rule out the presence of unwanted isomers. This guide focuses on the spectroscopic techniques used to differentiate between these closely related structures.
Spectroscopic Comparison: 4-Aryl-5-Methylisoxazole vs. 3-Aryl-5-Methylisoxazole
The primary spectroscopic methods for distinguishing between these isomers are ¹H NMR and ¹³C NMR. IR spectroscopy and mass spectrometry provide complementary information. For the purpose of this guide, we will use 4-phenyl-5-methylisoxazole and 3-phenyl-5-methylisoxazole as representative examples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for differentiating these isomers due to the distinct chemical environments of the protons and carbons in the isoxazole ring and its substituents.
¹H NMR Spectroscopy
The key diagnostic signal in the ¹H NMR spectrum is the chemical shift of the methyl group protons.
| Proton | 4-Phenyl-5-Methylisoxazole (Predicted) | 3-Phenyl-5-Methylisoxazole [1] | Key Differentiator |
| 5-CH₃ | ~ 2.5 - 2.8 ppm | 2.33 ppm | The methyl group at the 5-position in the 4-aryl isomer is expected to be slightly more deshielded (downfield) due to the electronic effects of the adjacent phenyl ring at the 4-position. |
| Aromatic-H | ~ 7.3 - 7.6 ppm | 7.37 - 7.76 ppm | The aromatic proton signals will vary depending on the substitution pattern of the aryl group but are generally found in the aromatic region. |
| Isoxazole-H (at C4) | N/A | 6.33 ppm | The presence of a signal around 6.3 ppm is a clear indicator of the 3-aryl-5-methylisoxazole isomer, as the C4 position is substituted in the 4-aryl isomer. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide even more definitive evidence for the correct isomer through the chemical shifts of the isoxazole ring carbons.
| Carbon | 4-Phenyl-5-Methylisoxazole (Predicted) | 3-Phenyl-5-Methylisoxazole [1] | Key Differentiator |
| C3 | ~ 158 - 162 ppm | 160.2 ppm | The chemical shift of C3 is similar in both isomers. |
| C4 | ~ 115 - 125 ppm | 100.0 ppm | This is the most significant point of differentiation. The C4 carbon in the 4-aryl isomer is significantly deshielded due to the direct attachment of the aryl group, resulting in a downfield shift compared to the unsubstituted C4 in the 3-aryl isomer. |
| C5 | ~ 165 - 170 ppm | 169.4 ppm | The chemical shift of C5 is also similar in both isomers. |
| 5-CH₃ | ~ 10 - 15 ppm | 11.40 ppm | The methyl carbon chemical shift is also a useful indicator, though the difference is less pronounced than for C4. |
| Aromatic-C | ~ 125 - 140 ppm | 125.5, 127.4, 128.7, 129.8 ppm | The aromatic carbon signals will be present in the typical aromatic region for both isomers. |
Infrared (IR) Spectroscopy
IR spectroscopy can provide supporting evidence for the presence of the isoxazole ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=N stretch | 1590 - 1650 |
| C=C stretch | 1480 - 1580 |
| N-O stretch | 1350 - 1450 |
| Ring breathing | 850 - 950 |
While the IR spectra of the two isomers are expected to be very similar, subtle differences in the fingerprint region may be observable upon careful comparison.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. While both isomers will have the same molecular weight, their fragmentation patterns can differ, offering clues to their substitution pattern.
Expected Fragmentation of Phenyl-Methylisoxazoles (m/z)
| Fragment | 4-Phenyl-5-Methylisoxazole (Predicted) | 3-Phenyl-5-Methylisoxazole (Predicted) | Notes |
| [M]+• | 159 | 159 | Molecular ion peak. |
| [M - CH₃]+ | 144 | 144 | Loss of the methyl group. |
| [M - CO]+ | 131 | 131 | Loss of carbon monoxide, a common fragmentation for isoxazoles. |
| [C₆H₅CN]+• | 103 | 103 | Benzonitrile radical cation. |
| [C₆H₅]+ | 77 | 77 | Phenyl cation. |
The relative intensities of the fragment ions can be a key differentiator. For 4-phenyl-5-methylisoxazole, fragmentation pathways involving the cleavage of the C4-phenyl bond might be more prominent, while for the 3-phenyl-5-methylisoxazole, fragmentation involving the C3-phenyl bond would be expected.
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Weigh 5-10 mg of the purified isoxazole product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).
General Protocol for Synthesis of 4-Aryl-5-Methylisoxazoles
The synthesis of 4-aryl-5-methylisoxazoles can be challenging in terms of regioselectivity. A common method involves the reaction of a β-diketone with hydroxylamine. To favor the formation of the 4-aryl-5-methylisoxazole isomer, the reaction conditions, such as pH and solvent, must be carefully controlled. The formation of the 3-aryl-5-methylisoxazole isomer is a common side reaction.
A general procedure involves the reaction of an appropriate 1-aryl-1,3-butanedione with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate. The regiochemical outcome can be influenced by the nature of the substituents on the β-diketone and the reaction conditions.
Visualization of Key Concepts
Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of a 4-aryl-5-methylisoxazole product.
Caption: Workflow for the spectroscopic validation of 4-aryl-5-methylisoxazole products.
Key Structural and Spectroscopic Differences
This diagram highlights the key structural difference between the two isomers and the resulting diagnostic NMR signals.
References
A Comparative Guide to the Synthetic Routes of 4-Bromo-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 4-Bromo-5-methylisoxazole, a valuable building block in medicinal chemistry and drug discovery. The routes are evaluated based on experimental data for reaction yields, conditions, and precursor accessibility. Detailed experimental protocols and visual representations of the synthetic workflows are provided to aid in methodological selection.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its isoxazole core is a prevalent scaffold in pharmaceuticals, and the presence of a bromine atom at the 4-position and a methyl group at the 5-position offers versatile handles for further chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines and compares two principal synthetic strategies: a two-step synthesis via a 5-methylisoxazole intermediate and a direct cyclization approach.
Route 1: Two-Step Synthesis via 5-Methylisoxazole Intermediate
This widely utilized approach involves the initial construction of the 5-methylisoxazole ring followed by a regioselective bromination at the C4 position.
Step 1.1: Synthesis of 5-Methylisoxazole
The synthesis of the 5-methylisoxazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone (pentane-2,4-dione), with hydroxylamine hydrochloride. This reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring.
Step 1.2: 4-Bromination of 5-Methylisoxazole
The introduction of the bromine atom at the 4-position of the 5-methylisoxazole ring is accomplished through an electrophilic substitution reaction. A common and effective method involves the deprotonation of the C4 position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate is then quenched with an electrophilic bromine source, typically N-bromosuccinimide (NBS), to yield the desired this compound.
Route 2: Direct Synthesis from a Brominated Precursor
An alternative strategy involves the direct formation of the this compound ring from a pre-brominated acyclic precursor. This approach circumvents the need for a separate bromination step.
This method relies on the cyclization of 3-bromo-pentane-2,4-dione with hydroxylamine hydrochloride. The presence of the bromine atom on the starting dicarbonyl compound directs the cyclization to yield the 4-bromo-substituted isoxazole directly.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including precursor availability, desired scale, and safety considerations. Below is a comparative summary of the two routes.
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Synthesis |
| Starting Materials | Acetylacetone, Hydroxylamine hydrochloride, n-Butyllithium, N-Bromosuccinimide | 3-Bromo-pentane-2,4-dione, Hydroxylamine hydrochloride |
| Number of Steps | 2 | 1 |
| Overall Yield (Typical) | 60-75% | 70-85% |
| Key Advantages | Readily available starting materials for the first step. Well-established and reliable methodology. | More atom-economical. Fewer reaction and purification steps. Potentially higher overall yield. |
| Key Disadvantages | Requires the use of pyrophoric and moisture-sensitive reagents (n-BuLi). Two separate reaction and purification steps. | The brominated starting material, 3-bromo-pentane-2,4-dione, may be less readily available or more expensive than acetylacetone. |
| Scalability | Scalable, but requires careful handling of organolithium reagents. | Potentially more scalable due to the one-pot nature and avoidance of highly reactive organometallics. |
| Safety Considerations | Use of n-butyllithium requires stringent anhydrous conditions and appropriate safety precautions. | 3-Bromo-pentane-2,4-dione is a lachrymator and should be handled in a well-ventilated fume hood. |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1.1: Synthesis of 5-Methylisoxazole
To a solution of hydroxylamine hydrochloride (1.0 eq) in water, an aqueous solution of sodium hydroxide is added at 0 °C. Acetylacetone (1.0 eq) is then added dropwise, and the mixture is stirred at room temperature for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford 5-methylisoxazole.
Step 1.2: Synthesis of this compound
A solution of 5-methylisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1 hour. A solution of N-bromosuccinimide (1.1 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Route 2: Direct Synthesis
To a solution of 3-bromo-pentane-2,4-dione (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) is added. The reaction mixture is heated to reflux for several hours and monitored by TLC. After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Visualization of Synthetic Workflows
Caption: Workflow for the two-step synthesis of this compound (Route 1).
Caption: Workflow for the direct synthesis of this compound (Route 2).
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a classic and reliable method, particularly if 5-methylisoxazole is readily available or can be synthesized efficiently in-house. The main drawback is the requirement for handling pyrophoric organolithium reagents, which may be a concern for large-scale production.
-
Route 2 presents a more direct and potentially more efficient alternative, especially in terms of atom economy and process simplification. The primary consideration for this route is the availability and cost of the brominated starting material.
The choice between these routes will ultimately depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available equipment, and safety protocols. For laboratory-scale synthesis where starting materials for Route 1 are on hand, it remains a popular choice. For process development and larger-scale manufacturing, the direct synthesis of Route 2 may offer significant advantages, warranting investigation into the sourcing of 3-bromo-pentane-2,4-dione.
A Comparative Guide to Heterocyclic Building Blocks in Kinase Inhibitor Synthesis: Alternatives to 4-Bromo-5-methylisoxazole
For researchers and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel kinase inhibitors. This guide provides a comparative analysis of 4-Bromo-5-methylisoxazole and its bioisosteric alternatives, primarily focusing on pyrazole and triazole derivatives. We present a synthesis of available data on their synthetic accessibility, performance in kinase inhibition, and provide detailed experimental protocols for representative syntheses.
The isoxazole ring system has been a valuable scaffold in medicinal chemistry, contributing to the development of numerous biologically active compounds. However, the exploration of alternative heterocyclic cores such as pyrazoles and triazoles has gained significant traction. This is driven by the desire to modulate physicochemical properties, explore new intellectual property space, and improve potency, selectivity, and pharmacokinetic profiles of kinase inhibitors. This guide will delve into a comparison of these key building blocks.
Performance Comparison of Building Blocks
The choice of a heterocyclic core can significantly impact the synthetic strategy and the biological activity of the final kinase inhibitor. Below is a summary of quantitative data compiled from various studies, comparing isoxazole, pyrazole, and triazole scaffolds in the context of kinase inhibitor synthesis.
| Building Block | Target Kinase | Metric | Value | Reference |
| Isoxazole Derivative | VEGFR-2 | IC50 | 25.7 nM | [1] |
| Isoxazole Derivative | VEGFR-2 | IC50 | 92 nM | [2] |
| Isoxazole Derivative | JNK3 | IC50 | 7 nM | [3] |
| Pyrazole Derivative | VEGFR-2 | IC50 | 8.93 nM | [4] |
| Pyrazole Derivative | VEGFR-2 | IC50 | 60.83 nM | [5] |
| Pyrazole Derivative | BMPR2 | IC50 | 506 nM | [6] |
| Pyrazole Derivative | JAK1 | IC50 | 3.4 nM | [7] |
| Pyrazole Derivative | JAK2 | IC50 | 2.2 nM | [7] |
| Pyrazole Derivative | JAK3 | IC50 | 3.5 nM | [7] |
| Triazole Derivative | Aurora A | IC50 | 130 nM | [8] |
| Triazole Derivative | Aurora A | IC50 | 210 nM | [8] |
| Triazole Derivative | Src Kinase | % Inhibition @ 10 µM | 85% | [9] |
| Building Block Comparison | Reaction | Yield | Note | Reference |
| Isoxazole Derivative | Cyclization | 84-92% | Higher yield attributed to the absence of a bulky N-phenyl group compared to the pyrazole synthesis. | [10] |
| Pyrazole Derivative | Cyclization | 79-87% | Lower yield compared to the isoxazole synthesis in the same study. | [10] |
| Triazole Derivative | Click Chemistry | 91-98% | High yields are a common feature of copper-catalyzed azide-alkyne cycloaddition (CuAAC). | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are representative protocols for the synthesis of kinase inhibitors using isoxazole, pyrazole, and triazole building blocks.
Protocol 1: Synthesis of an Isoxazole-Based VEGFR-2 Inhibitor
This protocol describes the synthesis of 5-aryl-isoxazole-3-carbohydrazides as intermediates for VEGFR-2 inhibitors.
Step 1: Synthesis of 5-(Aryl)-isoxazole-3-carbohydrazides
-
Preparation of Carbonyl Azides: Convert 5-(aryl)-isoxazole-3-carbohydrazides to the corresponding carbonyl azides. Detailed procedures for this conversion can be found in the supporting information of the cited literature.[1]
-
Reaction with Amines: Treat the carbonyl azides with the appropriate amines to yield the desired carboxamides or ureates.[1]
-
Condensation for Hydrazones: For the synthesis of hydrazones, directly condense the carbohydrazide with aldehydes or ketones.[1]
A detailed, step-by-step protocol for a specific isoxazole-based inhibitor can be found in the cited reference.
Protocol 2: Synthesis of a Pyrazole-Based BMPR2 Inhibitor
This protocol outlines the synthesis of a macrocyclic pyrazole-based inhibitor of BMPR2.
Step 1: Synthesis of Intermediate 4
-
Combine starting material 2 with 2,4-dichloropyrimidine (3) in the presence of a base.
-
The reaction proceeds via nucleophilic substitution to yield compound 4. A reported yield for this step is 16%.[6]
Step 2: Attachment of Linkers
-
Attach various linkers to intermediate 4 via a second nucleophilic substitution reaction.
Step 3: Macrocyclization
-
Cleave the Boc-protecting group from the linker.
-
Perform saponification with lithium hydroxide to yield the carboxylic acid precursor.
-
Conduct the final macrocyclization via an amide coupling using a coupling reagent such as HATU to obtain the final macrocyclic inhibitors.[6]
For a detailed procedure, including reaction conditions and characterization data, please refer to the source publication.
Protocol 3: Synthesis of a Triazole-Based Aurora A Kinase Inhibitor via Click Chemistry
This protocol provides a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Step 1: Preparation of Azide and Alkyne Precursors
-
Synthesize the desired organic azide and terminal alkyne building blocks. These will vary depending on the target inhibitor.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a solvent mixture, such as t-butanol and water.
-
Add a copper(I) source. This can be added directly (e.g., CuI) or generated in situ from a copper(II) source (e.g., CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate).[9]
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.
-
Upon completion, work up the reaction by extracting the product into an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole derivative.[9][11]
Protocol 4: Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a general method for determining the inhibitory activity of synthesized compounds against a target kinase.
-
Kinase Reaction: Set up a kinase reaction in a microplate well containing the kinase, the substrate, ATP, and the synthesized inhibitor at various concentrations.[12]
-
Stopping the Reaction and ATP Depletion: After a set incubation time, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.[12]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.[12]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for understanding the rationale behind kinase inhibitor design and evaluation.
Signaling Pathways
Below are diagrams of key signaling pathways often targeted by kinase inhibitors.
Caption: Simplified Src Kinase Signaling Pathway.
Caption: Role of Aurora Kinases in Mitosis.
Caption: Canonical and Non-Canonical BMPR2 Signaling.
Caption: Key Downstream Pathways of VEGFR-2 Signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and optimization of kinase inhibitors.
Caption: General Workflow for Kinase Inhibitor Discovery.
Conclusion
The selection of a core heterocyclic building block is a multifaceted decision in kinase inhibitor design. While this compound and other isoxazoles have proven utility, pyrazole and triazole scaffolds present compelling alternatives. Pyrazoles are a well-established and highly successful class of hinge-binding motifs in kinase inhibitors. Triazoles, facilitated by the robustness and efficiency of click chemistry, offer a synthetically attractive and increasingly popular alternative.
The optimal choice will depend on the specific kinase target, the desired inhibitor properties, and the synthetic strategy. This guide provides a foundational comparison to aid researchers in making an informed decision for their drug discovery programs. Further head-to-head comparative studies under standardized conditions will be invaluable in further elucidating the subtle yet significant differences between these important heterocyclic building blocks.
References
- 1. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
A Comparative Guide to the Biological Activity of Bromo-Isoxazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds.[1][2][3] The strategic placement of substituents on the isoxazole ring can dramatically influence the molecule's physicochemical properties and, consequently, its biological activity.[4] Among various modifications, the introduction of a bromine atom is a key strategy for enhancing therapeutic potential. This guide provides a comparative analysis of the biological activities of different bromo-isoxazole isomers, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Bromo-Isomer Activity
The precise location of the bromine atom on an isoxazole derivative can significantly alter its interaction with biological targets. While direct comparative studies across multiple positional bromo-isomers of a single parent compound are not abundant in the literature, structure-activity relationship (SAR) studies consistently highlight the importance of the halogen's position. For instance, studies have shown that an ortho-substituted bromo compound can exhibit more potent cytotoxic effects compared to other halogen-substituted analogues.[5]
A notable study on the stereoisomers of 3-Br-Acivicin, a nature-inspired compound, provides a clear example of how isomeric differences impact biological function. These isomers were evaluated for their inhibitory activity against Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH), a key enzyme in the parasite's metabolism.[6]
Quantitative Data Summary
The following table summarizes the inhibitory activity of 3-Br-Acivicin stereoisomers against PfGAPDH.
| Compound ID | Isomer Configuration | Target | IC50 (µM) |
| 1a | (S)-2-Amino-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid | PfGAPDH | 1.8 ± 0.2 |
| 1b | (S)-2-Amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid | PfGAPDH | 18.0 ± 1.0 |
| 1c | (R)-2-Amino-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid | PfGAPDH | > 500 |
| 1d | (R)-2-Amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid | PfGAPDH | > 500 |
Data sourced from a study on 3-Br-Acivicin isomers.[6]
The data clearly indicates that the stereochemistry at both the α-carbon of the amino acid and the C5 position of the dihydroisoxazole ring plays a critical role in the compound's inhibitory potency against PfGAPDH.[6] The (S,S)-isomer (1a ) is significantly more active than the (S,R)-isomer (1b ), while the (R)-amino acid isomers (1c and 1d ) show negligible activity.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
General Synthesis of 3-Br-Acivicin Isomers
The synthesis of the enantiomerically pure target compounds began with chiral synthons. The core dihydroisoxazole ring was formed through a 1,3-dipolar cycloaddition of bromonitrile oxide to the appropriate alkene precursors.[6] This was followed by a series of deprotection and purification steps to yield the final amino acid compounds.[6]
General Procedure for Synthesis:
-
1,3-Dipolar Cycloaddition: The reaction is initiated by the cycloaddition of bromonitrile oxide to chiral alkene synthons to obtain diastereoisomeric mixtures.[6]
-
Acid Treatment: The resulting mixture is treated with a 5:1 mixture of acetic acid and water to yield alcohol intermediates.[6]
-
Chromatographic Separation: The diastereoisomeric alcohols are separated by flash chromatography.[6]
-
Final Deprotection: The separated intermediates undergo final deprotection steps to yield the pure stereoisomers of 3-Br-Acivicin.[6]
In Vitro Inhibition Assay for PfGAPDH
The inhibitory activity of the bromo-isoxazole isomers against PfGAPDH was determined using a spectrophotometric assay that measures the rate of NADH formation.
Protocol:
-
Enzyme Preparation: Recombinant PfGAPDH is expressed and purified.
-
Reaction Mixture: A reaction mixture is prepared containing Tris/HCl buffer, NAD+, fructose-1,6-bisphosphate (FBP), aldolase, and the test compound (bromo-isoxazole isomer) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of PfGAPDH to the mixture.
-
Data Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.
-
IC50 Calculation: The initial reaction rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualized Workflows and Pathways
Diagrams are provided to illustrate key processes and relationships described in the cited research.
Caption: Workflow for synthesis and biological evaluation.
Caption: Inhibition of the PfGAPDH enzyme by isomers.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-5-methylisoxazole: A Procedural Guide
Hazard Profile and Safety Precautions
Based on data from analogous compounds, 4-Bromo-5-methylisoxazole is anticipated to present several hazards. The table below summarizes the potential hazard classifications and corresponding safety precautions.
| Hazard Category | Potential Classification | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
| Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns and eye damage or causes skin irritation. Wear protective gloves.[2] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2 | Causes serious eye damage or causes serious eye irritation. Wear eye protection/face protection.[2] |
| Aquatic Hazard | Harmful to aquatic life | Avoid release to the environment.[3] |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
A standard laboratory coat
-
Nitrile or other chemically resistant gloves
-
Tight-sealing safety goggles or a face shield
-
A NIOSH-approved respirator if there is a risk of generating dust or aerosols
An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a critical process that must be executed with precision to ensure safety and compliance.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips, gloves), must be collected for disposal as hazardous waste.[3]
-
Use a dedicated, properly labeled, and sealed waste container. The container must be made of a material compatible with halogenated organic compounds.
-
Crucially, do not mix this waste with other waste streams, especially non-halogenated waste, unless explicitly permitted by your institution's waste management guidelines.
2. Spill Management:
-
In the event of a small spill, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.[3]
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.[3]
-
For large spills, evacuate the area and immediately contact your institution's emergency response team.
3. Container Management:
-
Ensure the waste container is kept tightly closed when not in use to prevent the release of any volatile compounds.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
The sealed and labeled waste container must be disposed of through a licensed hazardous waste disposal company.[3]
-
Provide the waste disposal company with comprehensive information about the chemical, including its known and inferred hazards.
-
Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions.
References
Personal protective equipment for handling 4-Bromo-5-methylisoxazole
Essential Safety and Handling Guide for 4-Bromo-5-methylisoxazole
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is harmful if swallowed.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any dust or fumes.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[2][3] |
| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator should be used if dust is generated or if ventilation is inadequate.[2] All handling should ideally occur in a chemical fume hood.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[2][3]
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation : Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[2] Don all required personal protective equipment as detailed in the table above.
-
Weighing : Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.[2]
-
Dissolving : When preparing solutions, add the solid to the solvent slowly.[2]
-
Storage : Keep containers securely sealed when not in use and store at 2-8°C.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[4] Clean the work area and decontaminate any equipment used.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : this compound is a halogenated organic compound and should be disposed of as hazardous waste.
-
Solid Waste : Collect unused or contaminated solid this compound in a clearly labeled, sealed container.[3][5] This includes any contaminated items such as weighing paper or spatulas.
-
Liquid Waste : If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic waste.[2] Do not mix with non-halogenated waste streams.[6]
-
Contaminated Materials : Disposable labware (e.g., gloves, pipette tips) that has come into contact with the chemical should be collected in a separate, labeled solid hazardous waste container.[3][5]
-
Final Disposal : Arrange for the collection of hazardous waste containers by a licensed chemical waste disposal service.[5][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
